Strontium lactate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
strontium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Sr/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUZKVDGQHXAFK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29870-99-3 | |
| Record name | Strontium lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029870993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1ZYY6LNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Strontium Lactate Solubility: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the aqueous and ethanolic solubility of strontium lactate (B86563), including detailed experimental methodologies and data presentation for application in research and pharmaceutical development.
Abstract
Strontium lactate, a salt formed from strontium and lactic acid, is of significant interest in the pharmaceutical and nutraceutical industries, primarily for its potential role in promoting bone health. A thorough understanding of its solubility characteristics in various solvents is paramount for formulation development, bioavailability studies, and manufacturing processes. This technical guide provides a detailed overview of the solubility of this compound in two common solvents: water and ethanol (B145695). It includes a comprehensive compilation of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this compound.
Introduction
This compound (Sr(C₃H₅O₃)₂) is a white, odorless, granular powder.[1] Its application as a dietary supplement is primarily linked to the biological activities of strontium, which has been shown to have a dual effect on bone metabolism: stimulating bone formation and inhibiting bone resorption. The efficiency of this compound in biological systems is intrinsically linked to its solubility, which governs its dissolution rate and subsequent absorption.[2] This guide focuses on the solubility of this compound in water, a key factor for oral formulations and in vitro studies, and in ethanol, a common solvent and anti-solvent in pharmaceutical processing.
Solubility of this compound
The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. As an ionic compound, it exhibits high polarity, leading to greater solubility in polar solvents like water compared to less polar organic solvents such as ethanol.
Data Presentation
The following table summarizes the available quantitative and qualitative data on the solubility of this compound in water and ethanol at different temperatures.
| Solvent | Temperature | Solubility | Approximate Concentration (g/L) | Reference |
| Water | Room Temp. | 1 part in 3 parts water | ~333 | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Water | Boiling | 1 part in 0.5 parts water | ~2000 | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Ethanol | Room Temp. | Slightly soluble / Limited solubility | Limited data available | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Ethanol | Elevated | More soluble than at room temperature | Limited data available | --INVALID-LINK--[3] |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is crucial for pharmaceutical development. The following protocols describe standard methods for measuring the solubility of a compound like this compound in water and ethanol. These methods are based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
Solute: this compound (anhydrous or trihydrate, purity ≥99%)
-
Solvents: Deionized water, Anhydrous ethanol (≥99.5%)
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Water bath or heating mantle
-
Calibrated thermometers
-
Centrifuge
-
Syringes with filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) system or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for concentration analysis.
-
General Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Detailed Methodologies
3.3.1. Equilibrium Solubility Method (Shake-Flask Method)
This is a widely used and reliable method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound to a series of sealed flasks containing a known volume of the solvent (water or ethanol). The excess solid is crucial to ensure that the solution becomes saturated.
-
Equilibration: Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Accurately dilute the collected sample with the solvent. The concentration of strontium in the sample can be determined using ICP-OES, or the lactate concentration can be quantified by HPLC with a suitable detector (e.g., UV or refractive index).
-
Calculation: Calculate the solubility of this compound from the measured concentration of the saturated solution, expressed in units such as g/L, mg/mL, or mol/L.
3.3.2. Gravimetric Method
This method is simpler but may be less precise than instrumental methods.
-
Preparation and Equilibration: Follow steps 1 and 2 of the Equilibrium Solubility Method.
-
Phase Separation and Sampling: After equilibration, carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, heated pipette to prevent crystallization upon cooling.
-
Solvent Evaporation: Transfer the sample to a pre-weighed container and evaporate the solvent completely in a drying oven at an appropriate temperature (e.g., below the decomposition temperature of this compound).
-
Weighing: After complete drying and cooling to room temperature in a desiccator, weigh the container with the solid residue.
-
Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. The solubility can then be calculated based on the initial volume of the supernatant taken.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: As indicated in the data table, the solubility of this compound in water increases significantly with temperature.[3] A similar trend is expected in ethanol, although to a lesser extent.
-
pH: The pH of the aqueous solution can affect the equilibrium between lactate and lactic acid, which may have a minor impact on the overall solubility.
-
Presence of Other Solutes: The presence of other ions or excipients in a formulation can alter the solubility of this compound through common ion effects or changes in the solvent properties.
-
Polymorphism: The crystalline form of this compound can influence its solubility. It is important to characterize the solid form used in solubility studies.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound in water and ethanol, critical for its application in research and drug development. The exceptional aqueous solubility of this compound facilitates its use in oral dosage forms. While its solubility in ethanol is limited, this property can be leveraged in purification and crystallization processes. The provided experimental protocols offer a robust framework for researchers to accurately determine the solubility of this compound under various conditions, enabling informed decisions in formulation design and process development. Further research to quantify the solubility of this compound in ethanol at various temperatures would be beneficial for a more complete understanding of its physicochemical properties.
References
In-depth Technical Guide on the Crystal Structure Analysis of Strontium Lactate Trihydrate
A comprehensive analysis of the crystal structure of strontium lactate (B86563) trihydrate, including its synthesis, crystallographic data, and coordination environment, is not publicly available at this time. Despite extensive searches of chemical databases and the scientific literature, a definitive research article containing the complete crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates for strontium lactate trihydrate (Sr(C₃H₅O₃)₂·3H₂O), could not be located.
This lack of detailed structural information prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data in structured tables, detailing experimental protocols for crystal structure determination, and visualizing the coordination environment of the strontium ion cannot be fulfilled without access to the primary crystallographic data from a single-crystal X-ray diffraction study.
While general information regarding this compound, such as its molecular formula and methods of synthesis through the neutralization of lactic acid with strontium carbonate or hydroxide, is available, the specific arrangement of atoms in its crystalline trihydrate form has not been published in accessible scientific journals or deposited in crystallographic databases.[1]
For researchers, scientists, and drug development professionals interested in the detailed solid-state chemistry of this compound, this represents a gap in the current body of scientific knowledge. The determination and publication of the crystal structure of this compound trihydrate would be a valuable contribution to the field, providing insights into its coordination chemistry, hydrogen bonding networks, and potential applications based on its solid-state properties.
General Experimental Workflow for Crystal Structure Analysis
For the benefit of researchers who may wish to undertake this analysis, a general experimental workflow for determining the crystal structure of a compound like this compound trihydrate is outlined below. This workflow is based on standard crystallographic techniques.
Caption: Generalized experimental workflow for the determination of a crystal structure.
Hypothetical Coordination Environment
Without experimental data, a diagram of the strontium ion's coordination environment can only be speculative. In hydrated metal carboxylates, the metal ion is typically coordinated by oxygen atoms from the carboxylate groups of the lactate ligands and from the water molecules. The lactate ion can act as a monodentate or a bidentate ligand, and the water molecules can be directly coordinated to the metal center or be present as lattice water involved in hydrogen bonding. A hypothetical coordination environment is depicted below for illustrative purposes only.
Caption: A hypothetical coordination environment of the Strontium ion.
It is our recommendation that researchers in need of this specific crystal structure data consider undertaking its experimental determination to fill this knowledge gap.
References
The Dawn of a Dual-Action Agent: An In-depth Technical Guide to Early Strontium Lactate Studies for Osteoporosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational and early research concerning the use of strontium lactate (B86563) for the treatment of osteoporosis. It bridges the seminal observational studies of the mid-20th century with modern pharmacokinetic data and the current understanding of the cellular and molecular mechanisms of action of the strontium ion. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, elucidating experimental protocols, and visualizing complex biological and experimental workflows.
Historical Context: The First Clinical Observations
The therapeutic potential of strontium for bone health was first suggested in the 1950s. Two key studies from this era laid the groundwork for future research into strontium salts as a treatment for osteoporosis.
The Shorr and Carter Study (1952)
In 1952, Shorr and Carter published a study titled "The usefulness of strontium as an adjuvant to calcium in the remineralization of the skeleton in man." While the full detailed protocol and quantitative results of this study are not widely available in digital archives, its title implies a focus on the synergistic effect of strontium with calcium in improving bone mineralization. This work represented an initial step in considering strontium as a beneficial element for the skeletal system.
The Mayo Clinic Study: McCaslin and Janes (1959)
A more detailed and frequently cited early investigation into strontium's effects on osteoporosis was conducted by McCaslin and Janes at the Mayo Clinic and published in 1959. This case series provided the first significant clinical evidence for the efficacy of strontium lactate in osteoporotic patients.
The study involved the treatment of patients diagnosed with osteoporosis with high doses of this compound over an extended period.
-
Patient Population: The full study included 72 patients with osteoporosis, with a cohort of 32 patients being observed for a longer duration of up to three years. The age of the patients ranged from 34 to 78 years.
-
Treatment Regimen: Patients received 6.4 grams of this compound per day, administered in divided doses. This dosage delivered approximately 1.7 grams of elemental strontium daily. It was noted that patients also received other medications, which may have included hormones.
-
Duration of Treatment: The treatment period varied, ranging from three months to three years.
-
Assessment of Efficacy: Efficacy was primarily assessed through subjective patient-reported outcomes and radiographic examinations to observe changes in bone density.
The results of the McCaslin and Janes study were encouraging, suggesting a significant clinical benefit for patients treated with this compound. The key outcomes are summarized in the table below.
| Parameter | Finding | Citation |
| Subjective Improvement | 84% of the 32 patients followed for an extended period reported marked subjective improvement. | |
| Mobility and Pain | The subjective improvement included increased mobility and freedom from bone pain. | |
| Bone Mineral Density | Radiographic examinations indicated a "restoration in bone mineral density." | |
| Adverse Effects | No adverse effects were reported from the this compound treatment. |
Table 1: Summary of Clinical Outcomes from the McCaslin and Janes (1959) Study.
Modern Pharmacokinetics of Strontium L-Lactate
While the early clinical studies provided proof-of-concept, they lacked the detailed pharmacokinetic analysis that is standard in modern drug development. A recent clinical study (NCT03761979) has provided valuable insight into the safety and pharmacokinetics of orally administered strontium L-lactate in healthy adults.
Experimental Protocol (NCT03761979)
This study was designed to assess the bioavailability and safety of ascending doses of strontium L-lactate.
-
Study Design: An open-label, single-group, ascending dose study.
-
Participant Population: Ten healthy adult men and women with a mean age of 43 ± 2 years.
-
Intervention: Participants ingested single ascending doses of strontium L-lactate once per week for three consecutive weeks. The doses were administered as elemental strontium: 170 mg, 340 mg, and 680 mg.
-
Pharmacokinetic Sampling: Fasting blood samples were collected pre-dose and at 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose at each visit to determine serum strontium concentrations.
Caption: Workflow for the ascending dose pharmacokinetic study of strontium L-lactate.
Pharmacokinetic Data
The study demonstrated that strontium from strontium L-lactate is readily bioavailable after oral administration. The key pharmacokinetic parameters are summarized in the table below.
| Dose (Elemental Sr) | Mean Cmax (mg/dL) | Mean Tmax (hours) | Estimated Oral Bioavailability | Citation |
| 170 mg | 2.6 ± 0.6 | ~3.1 | 27% - 34% | |
| 340 mg | 6.4 ± 1.8 | ~3.2 | 27% - 34% | |
| 680 mg | 9.3 ± 2.1 | ~2.8 | 27% - 34% |
Table 2: Summary of Pharmacokinetic Parameters for Strontium L-Lactate in Healthy Adults.
The serum concentrations achieved with the 170 mg and 340 mg doses were noted to be in ranges considered beneficial for the treatment of low bone mineral density. No product-related adverse events were observed during this study.
Mechanism of Action: The Dual Effect of the Strontium Ion
While early studies focused on the clinical outcomes, subsequent research, primarily with strontium ranelate, has elucidated the cellular and molecular mechanisms by which the strontium ion exerts its therapeutic effects on bone. Due to the dissociation of strontium salts in the body, the mechanism of action is attributed to the strontium ion (Sr²⁺) itself and is therefore applicable to this compound. Strontium is understood to have a unique dual-action, or "uncoupling," effect on bone remodeling: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.
Stimulation of Osteoblasts (Bone Formation)
Strontium promotes the proliferation and differentiation of pre-osteoblasts into mature bone-forming osteoblasts. It also enhances the synthesis of bone matrix proteins, such as collagen, and inhibits osteoblast apoptosis, thereby increasing their lifespan and overall bone-forming capacity.
Inhibition of Osteoclasts (Bone Resorption)
Concurrently, strontium inhibits the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. It also induces apoptosis in mature osteoclasts, which reduces the overall number of active bone-resorbing cells.
The Central Role of the Calcium-Sensing Receptor (CaSR)
The primary molecular target for the strontium ion in bone cells is believed to be the Calcium-Sensing Receptor (CaSR). Strontium, being chemically similar to calcium, acts as an agonist for the CaSR on the surface of both osteoblasts and osteoclasts.
Activation of the CaSR by strontium triggers a cascade of intracellular signaling pathways that ultimately lead to the observed dual effect on bone metabolism.
In vitro biocompatibility of strontium lactate
An In-Depth Technical Guide to the In Vitro Biocompatibility of Strontium Lactate (B86563)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium is a trace element that shares chemical similarities with calcium and is known for its beneficial effects on bone metabolism.[1] It exhibits a dual-action mechanism, simultaneously stimulating bone formation and inhibiting bone resorption.[1][2][3] Strontium lactate, as a salt, serves as a delivery vehicle for strontium ions (Sr²⁺), which are the biologically active component. These ions have been shown to promote the proliferation and differentiation of osteogenic precursor cells, making strontium-based compounds promising candidates for bone tissue engineering and osteoporosis treatment.[4][5][6]
This technical guide provides a comprehensive overview of the in vitro biocompatibility of strontium, focusing on the cellular and molecular responses to Sr²⁺ ions. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to support research and development in this field.
Cytotoxicity and Cell Proliferation
The biocompatibility of a material is fundamentally assessed by its effect on cell viability and proliferation. In vitro studies consistently demonstrate that the effects of strontium are dose-dependent. At optimal concentrations, strontium enhances cell proliferation, while at excessively high concentrations, it can exhibit cytotoxic effects.
Quantitative Data on Cytotoxicity and Proliferation
The following table summarizes the observed effects of strontium ions on the viability and proliferation of various cell types relevant to bone regeneration.
| Cell Type | Strontium Source & Concentration | Assay | Key Outcome | Reference(s) |
| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (3-12 mM) | MTT | No significant effect on cell viability. | [7] |
| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (>24 mM) | MTT | Significantly decreased cell viability. | [7] |
| Human Bone Marrow Stromal Cells (hBMSCs) | Strontium Ions (0.9-1.8 mM) | Proliferation Assay | Highest proliferation observed in this range in calcium-lacking media. | [8][9] |
| Human Preadipocytes (hADSCs) | Strontium Chloride (5 µM - 400 µM) | Cell Growth Assay | Promoted cell proliferation. | [10] |
| Fibula & Mandible BMSCs | Strontium Chloride (360 mg/L) | Proliferation Assay | Increased proliferation rate compared to lower concentrations. | [11][12] |
| Primary Rat Osteoblasts | This compound | LDH Release | Moderate decreases in cell viability observed. | [13] |
Osteogenic Differentiation Potential
A key attribute of strontium for bone regeneration applications is its potent ability to induce osteogenic differentiation in mesenchymal stem cells and pre-osteoblastic cell lines. This is typically evaluated by measuring markers of osteoblast maturation, including enzyme activity, gene expression, and mineralized matrix deposition.
Quantitative Data on Osteogenic Differentiation
The table below presents a summary of studies investigating the effect of strontium on key osteogenic markers.
| Cell Type | Strontium Source & Concentration | Time Point | Marker Assessed | Key Outcome | Reference(s) |
| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (1 mM) | 4 & 14 days | ALP Activity | Significant increase compared to control. | [10] |
| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (3 mM) | 3 days | RUNX2, OCN (Gene Expression) | Significant increase in gene expression. | [7][14] |
| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (3 mM) | 7 days | ALP Staining | Highest ALP activity observed at this concentration. | [15] |
| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (3 mM) | 21 days | Alizarin Red Staining | Optimal mineralized nodule formation. | [15] |
| Human Preadipocytes (hADSCs) | Strontium Chloride (400 µM) | Not Specified | ALP Activity | Increased ALP production, indicating early osteoinduction. | [2][10] |
| Human Mesenchymal Stem Cells (hMSCs) | Strontium Ions | Not Specified | ECM Gene Expression | Upregulated extracellular matrix gene expression. | [16] |
| Fibula & Mandible BMSCs | Strontium Chloride (360 mg/L) | 7, 14, 21 days | OCN, OPN (Gene Expression) | Increased gene expression. | [11][12] |
| Fibula & Mandible BMSCs | Strontium Chloride (360 mg/L) | 14 & 21 days | Mineralized Nodules | More evident formation of mineralized nodules. | [11][12] |
Molecular Mechanisms of Action
Strontium exerts its pro-osteogenic effects by modulating several key intracellular signaling pathways. Sr²⁺ ions can act as an agonist for the Calcium-Sensing Receptor (CaSR), initiating downstream cascades that control gene expression related to cell fate.[1][10]
Key Signaling Pathways
Several interconnected pathways are activated by strontium to promote osteogenesis:
-
Wnt/β-catenin Signaling: Strontium has been shown to activate the canonical Wnt/β-catenin pathway.[16] This leads to the nuclear translocation of β-catenin, which in turn activates the transcription of key osteogenic genes, including Runt-related transcription factor 2 (RUNX2).[16][17]
-
Ras/MAPK Signaling: The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38, is another critical target.[18] Strontium activates this cascade, leading to the phosphorylation and enhanced transcriptional activity of RUNX2, a master regulator of osteoblast differentiation.[1][18]
-
AMPK/mTOR-Mediated Autophagy: More recent studies have revealed that strontium can induce autophagy in pre-osteoblastic cells by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR).[7][14] This autophagic process is linked to the enhancement of osteogenic differentiation.[7][14]
-
RANKL/OPG Axis: In addition to promoting bone formation, strontium also influences bone resorption. It can increase the expression of osteoprotegerin (OPG) while suppressing the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), thereby inhibiting osteoclast formation and activity.[10]
Standardized Experimental Protocols
To ensure reproducibility and comparability of results, standardized protocols are essential. This section outlines the methodologies for key in vitro assays used to evaluate the biocompatibility of this compound.
General Experimental Workflow
The in vitro evaluation of this compound typically follows a multi-step process, beginning with cytotoxicity screening and progressing to functional assays that assess its pro-osteogenic capabilities.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[19][20]
-
Cell Seeding: Seed cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and appropriate controls). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[20]
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background.[20]
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.[21]
-
Cell Culture and Lysis: Culture cells in 24- or 48-well plates with this compound for a specified period (e.g., 7 or 14 days). Wash the cell monolayer with PBS. Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).[21]
-
Substrate Reaction: Transfer the cell lysate to a 96-well plate. Add an ALP substrate solution, such as p-nitrophenyl phosphate (B84403) (pNPP), in an alkaline buffer.[22]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[23] ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Measurement: Measure the absorbance at 405 nm.[21] The activity is proportional to the absorbance and can be quantified using a p-nitrophenol standard curve.
Alizarin Red S Staining for Mineralization
This assay detects calcium deposition, a late-stage marker of osteogenic differentiation.
-
Cell Culture: Culture cells in multi-well plates with osteogenic medium and this compound for 14-21 days, refreshing the medium every 2-3 days.
-
Fixation: Aspirate the medium, wash the cells gently with PBS, and fix them with 4% paraformaldehyde or 70% ethanol (B145695) for 10-15 minutes.
-
Staining: Wash the fixed cells with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate at room temperature for 20-30 minutes.
-
Washing: Carefully aspirate the staining solution and wash the wells multiple times with deionized water to remove excess stain.
-
Visualization and Quantification: Visualize the red-orange mineralized nodules using a microscope. For quantification, the stain can be eluted with a solution like 10% cetylpyridinium (B1207926) chloride and the absorbance measured at approximately 562 nm.
Conclusion
The in vitro evidence strongly supports the biocompatibility of this compound at appropriate concentrations. Strontium ions (Sr²⁺) effectively enhance the proliferation and osteogenic differentiation of various stem cell and pre-osteoblast populations.[10][11] The mechanisms of action are multifactorial, involving the activation of key osteogenic signaling pathways such as Wnt/β-catenin and Ras/MAPK, often initiated through the Calcium-Sensing Receptor.[16][18] The dose-dependent nature of these effects underscores the importance of careful concentration screening for any specific application.[7] This guide provides the foundational data, protocols, and mechanistic understanding for professionals engaged in the development of strontium-based biomaterials and therapeutics for bone regeneration.
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study on Physicochemical Properties and In Vitro Biocompatibility of Sr-Substituted and Sr Ranelate-Loaded Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium ions promote in vitro human bone marrow stromal cell proliferation and differentiation in calcium-lacking media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strontium ions promote in vitro human bone marrow stromal cell proliferation and differentiation in calcium‐lacking media | Semantic Scholar [semanticscholar.org]
- 10. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. drmillett.com [drmillett.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. biolabo.fr [biolabo.fr]
Thermal decomposition of strontium lactate
An In-depth Technical Guide to the Thermal Decomposition of Strontium Lactate (B86563)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of strontium lactate. While direct, detailed experimental studies on this compound are limited in publicly accessible literature, this document synthesizes information from analogous compounds, particularly other alkaline earth metal lactates and oxalates, to propose a likely decomposition pathway and provide relevant quantitative data. This guide includes detailed experimental protocols for the analytical techniques used to study thermal decomposition and visual diagrams to illustrate the decomposition pathway and experimental workflow.
Introduction
This compound, with the chemical formula Sr(C₃H₅O₃)₂, is a salt of strontium and lactic acid. Understanding its thermal behavior is crucial for various applications, including the synthesis of advanced materials where it may be used as a precursor for strontium oxide or strontium carbonate, and in pharmaceutical manufacturing where thermal stability is a critical parameter. The thermal decomposition of metal carboxylates, such as lactates, typically proceeds through stages involving dehydration, decomposition of the anhydrous salt to a carbonate, and finally, decomposition of the carbonate to the metal oxide.
Proposed Thermal Decomposition Pathway
Based on the thermal behavior of similar compounds like calcium lactate and strontium oxalate (B1200264), the thermal decomposition of this compound is proposed to occur in three primary stages:
-
Stage I: Dehydration: The initial stage involves the loss of any water of hydration associated with the this compound molecule.
-
Stage II: Decomposition to Strontium Carbonate: The anhydrous this compound then decomposes to form strontium carbonate (SrCO₃) and various gaseous byproducts.
-
Stage III: Decomposition to Strontium Oxide: At higher temperatures, the strontium carbonate intermediate decomposes to strontium oxide (SrO) and carbon dioxide.[1]
This proposed pathway is visualized in the following diagram:
Quantitative Data Summary
Table 1: Thermal Decomposition of Strontium Oxalate Hydrate (SrC₂O₄·1.25H₂O) [1]
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Product |
| Dehydration (Step 1) | 127 - 180 | 150 | 2.3 | 2.3 | SrC₂O₄·H₂O |
| Dehydration (Step 2) | 180 - 250 | 210 | 9.1 | 8.6 | Anhydrous SrC₂O₄ |
| Decomposition to Carbonate | 400 - 600 | ~500 | 14.1 | 14.3 | SrCO₃ |
| Decomposition to Oxide | > 900 | - | 22.2 | 22.1 | SrO |
Table 2: Thermal Decomposition of Strontium Carbonate (SrCO₃) [2]
| Decomposition Stage | Temperature Range (°C) | Atmosphere | Notes |
| Decomposition to SrO | 1000 - 1200 | Air | Total decomposition to SrO at 1200°C after 45 minutes. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound and similar materials.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature and mass loss associated with each decomposition stage.
Instrumentation: A simultaneous TGA-DTA or TGA-DSC (Differential Scanning Calorimetry) instrument.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry air or an inert gas (e.g., nitrogen or argon), at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate is applied, commonly in the range of 5-20°C/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1200°C).
-
-
Data Acquisition: The instrument records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow to the sample (DSC) as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset and end temperatures of each mass loss event, as well as the percentage of mass lost. The DTA/DSC curve reveals whether each event is endothermic or exothermic.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid products at different stages of decomposition.
Instrumentation: A powder X-ray diffractometer.
Methodology:
-
Sample Preparation: Samples of this compound are heated to specific temperatures corresponding to the completion of each decomposition stage observed in the TGA analysis. The samples are then cooled to room temperature.
-
In-situ XRD (optional): For more detailed analysis, an XRD instrument equipped with a high-temperature stage can be used to collect diffraction patterns as the sample is heated.
-
Data Acquisition: The powdered sample is mounted on a sample holder, and an X-ray diffraction pattern is collected over a specific range of 2θ angles.
-
Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.
The general workflow for the thermal analysis of this compound is depicted below:
Logical Relationships of Decomposition Products
The thermal decomposition of this compound follows a clear logical progression from a complex organic salt to simpler inorganic compounds. This relationship is illustrated in the diagram below.
Conclusion
The thermal decomposition of this compound is expected to proceed through dehydration, followed by decomposition to strontium carbonate, and finally to strontium oxide at higher temperatures. While specific quantitative data for this compound is sparse, analysis of analogous compounds provides a solid framework for understanding its thermal behavior. The experimental protocols outlined in this guide provide a robust methodology for researchers to conduct their own detailed investigations into the thermal properties of this compound. Such studies would be invaluable for providing the specific quantitative data needed for various industrial and pharmaceutical applications.
References
An In-depth Technical Guide to the Properties and Biological Activity of Strontium Lactate (CAS Number: 29870-99-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium lactate (B86563) (CAS No. 29870-99-3), a salt of strontium and lactic acid, has garnered significant interest in the biomedical field, particularly for its potential applications in promoting bone health and treating osteoporosis. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying molecular mechanisms of strontium lactate. Detailed experimental protocols for in vitro and in vivo studies are presented, along with visualizations of the key signaling pathways modulated by strontium. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bone biology research.
Physicochemical Properties
This compound is a white, granular powder.[1] Its fundamental physicochemical properties are summarized in the tables below, compiled from various sources.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 29870-99-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₁₀O₆Sr | [2][5][6] |
| Molecular Weight | 265.76 g/mol | [1][2] |
| Appearance | White granular powder or crystals | [1][4][6] |
| Density | 1.276 g/cm³ | [8] |
| Boiling Point | 227 °C (441 °F; 500 K) | [8] |
| Flash Point | 109.9 °C | [9] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Temperature | References |
| Water | Soluble in 3 parts water (~333 g/L) | Room Temperature | [3][9][10] |
| Boiling Water | Soluble in 0.5 parts water | 100 °C | [9][10] |
| Alcohol | Slightly soluble | Room Temperature | [3][9][10] |
Biological Activity and Applications in Drug Development
This compound is primarily investigated for its beneficial effects on bone metabolism. It is explored as a dietary supplement and a potential therapeutic agent for osteoporosis.[3][4] The biological activity of strontium is attributed to its dual effect on bone cells: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.
Signaling Pathways Modulated by Strontium
Strontium exerts its effects on bone cells by modulating several key signaling pathways. The primary mechanism involves the activation of the Calcium-Sensing Receptor (CaSR), which subsequently triggers downstream cascades.
Calcium-Sensing Receptor (CaSR) Pathway
Strontium acts as an agonist for the CaSR on both osteoblasts and osteoclasts.[11] Activation of CaSR by strontium initiates a cascade of intracellular events, including the activation of phospholipase Cβ (PLCβ), which leads to the production of inositol (B14025) 1,4,5-triphosphate (IP3). IP3 then triggers the release of intracellular calcium (Ca²⁺), leading to the activation of various downstream signaling pathways like MAPK/ERK1/2 and Wnt/NFATc.[11][12]
Wnt/β-catenin Signaling Pathway
Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway in osteoblasts. This activation is, in part, mediated by the CaSR. Strontium promotes the nuclear translocation of β-catenin, a key event in this pathway, which in turn stimulates the transcription of genes involved in osteoblast proliferation, differentiation, and survival.
References
- 1. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saxagliptin enhances osteogenic differentiation in MC3T3-E1 cells, dependent on the activation of AMP-activated protein kinase α (AMPKα)/runt-related transcription factor-2 (Runx-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strontium ranelate does not stimulate bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strontium promotes calcium oscillations in mouse meiotic oocytes and early embryos through InsP3 receptors, and requires activation of phospholipase and the synergistic action of InsP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and chemical formula of strontium lactate
For Immediate Release
This technical guide provides an in-depth analysis of the chemical properties and biological significance of strontium lactate (B86563), a compound of interest in the fields of pharmacology and drug development, particularly in the context of bone metabolism. This document is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Data
Strontium lactate exists in both anhydrous and hydrated forms. The key quantitative data for these forms are summarized below.
| Property | Anhydrous this compound | This compound Trihydrate |
| Chemical Formula | C₆H₁₀O₆Sr[1][2] | C₆H₁₀O₆Sr·3H₂O |
| Molecular Weight | 265.76 g/mol [1][2][3][4] | 319.8 g/mol [5] |
| Synonyms | Strontium bis(2-hydroxypropanoate) | - |
| CAS Number | 29870-99-3[1][4] | - |
| Appearance | White, odorless, granular powder[1] | - |
| Solubility | Soluble in approximately 3 parts of water; slightly soluble in alcohol[1][4] | - |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the neutralization of lactic acid with a strontium base.[6]
Materials:
-
Lactic acid (moderately dilute solution)
-
Strontium carbonate (SrCO₃) or Strontium hydroxide (B78521) (Sr(OH)₂)
-
Distilled water
-
Stirring apparatus
-
Heating apparatus (e.g., water bath, heating mantle)
-
Filtration apparatus
Procedure:
-
A moderately dilute solution of lactic acid is prepared in a reaction vessel.
-
Slowly, and with constant stirring, strontium carbonate or strontium hydroxide is added to the lactic acid solution until the acid is completely neutralized. Effervescence (in the case of strontium carbonate) will cease upon completion of the reaction.
-
The resulting solution is filtered to remove any unreacted starting material or impurities.
-
The clear filtrate, containing aqueous this compound, is then gently heated to evaporate the solvent.
-
The evaporation is continued until a dry, white, granular powder of this compound is obtained.[6] For the trihydrate form, the crystallization process would need to be controlled under specific temperature and humidity conditions, although the trihydrate loses its water of crystallization at 120°C.[1]
Biological Activity and Signaling Pathways
Strontium ions, delivered in the form of salts like this compound, have been shown to play a role in bone metabolism.[7] The primary mechanism of action is believed to be the dual effect of stimulating bone formation and inhibiting bone resorption. This is mediated through the activation of the Calcium-Sensing Receptor (CaSR) on bone cells.[8][9]
Signaling Pathway in Bone Metabolism
The following diagram illustrates the signaling pathway initiated by strontium in osteoblasts, leading to a favorable balance in bone turnover.
Caption: Strontium's signaling pathway in osteoblasts.
Activation of the CaSR by strontium ions in osteoblasts leads to two key downstream effects: an increase in the production of osteoprotegerin (OPG) and a decrease in the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[8][9][10] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors. This inhibition of the RANKL/RANK pathway ultimately leads to decreased osteoclast differentiation and activity, thus reducing bone resorption. The overall effect is a shift in bone remodeling dynamics towards increased bone formation.[8][9]
References
- 1. This compound [drugfuture.com]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Incorporation of Strontium Lactate into Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strontium is a trace element recognized for its beneficial effects on bone and cartilage tissue engineering. It has been shown to stimulate bone formation, inhibit bone resorption, and promote chondrogenic differentiation.[1][2] Hydrogels serve as excellent three-dimensional scaffolds for tissue regeneration and as vehicles for the controlled delivery of therapeutic agents like strontium ions. The incorporation of strontium into hydrogels can enhance their bioactivity, promoting cellular proliferation, differentiation, and tissue repair. Strontium lactate (B86563), as a water-soluble salt, offers a readily available source of strontium ions for straightforward and homogenous incorporation into various hydrogel systems.[3]
These application notes provide detailed protocols for incorporating strontium lactate into two common types of hydrogels: alginate (via ionic crosslinking) and gelatin methacryloyl (GelMA) (via physical entrapment). It also outlines methods for characterization and summarizes key findings and signaling pathways involved.
Key Data on Strontium-Loaded Hydrogels
The following tables summarize quantitative data from studies on hydrogels incorporating strontium, providing a reference for expected material properties and biological outcomes.
Table 1: Physical and Mechanical Properties of Strontium-Loaded Hydrogels
| Hydrogel Type | Strontium Source | Property | Value |
| Chitosan/Wood | Strontium Ions | Tensile Strength | ~12 MPa[4] |
| Keratin/Hyaluronic Acid | Strontium Ranelate (0.5 mM) | Pore Size | 217.2 μm[5] |
| Porosity | 57%[5] | ||
| Swelling Rate | 1759.52%[5] | ||
| Elastic Modulus | 3.41 kPa[5] | ||
| GelMA | Strontium Ions | Mechanical Strength (GMS) | 0.12 ± 0.003 MPa[2] |
| Alginate-Biochar | Strontium Ions | Max. Uptake Capacity (HG-A) | 108.5 mg/g |
Table 2: Biological Effects and Concentrations of Strontium in Hydrogels
| Biological Effect | Strontium Concentration | Cell/System | Key Findings |
| Osteogenesis & Angiogenesis | 1% Strontium | Bone Marrow Stromal Cells (BMSCs) | Upregulation of RUNX2, OCN, VEGF genes.[4] |
| Osteogenesis | 0.001 - 0.1 mM | Human BMSCs | Stimulation of proliferation and osteogenic lineage commitment.[4] |
| Chondrogenesis | 0.25 mM (Strontium Ranelate) | Rat BMSCs | Promoted chondrogenic differentiation without inhibiting proliferation.[2] |
| Chondrogenesis | 30 mM (Strontium Chloride) | GelMA Hydrogel | Enhanced chondrogenic differentiation of BMSCs.[2][6] |
| Anti-inflammatory | 0.5 mM (Strontium Ranelate) | RAW264.7 cells | Reduced expression of IL-6 and TNF-α.[5] |
Experimental Protocols
The following diagram illustrates a general workflow for the fabrication and analysis of strontium-loaded hydrogels.
Caption: General workflow for fabricating and analyzing strontium-loaded hydrogels.
Protocol 1: Incorporation of this compound into Alginate Hydrogels via Ionic Crosslinking
This protocol describes the fabrication of alginate hydrogel beads or discs where strontium ions act as the crosslinking agent, replacing the more commonly used calcium ions.
Materials:
-
Sodium Alginate powder (medium viscosity)
-
This compound (pharmaceutical grade)
-
Deionized (DI) water
-
HEPES buffer (10 mM, pH 7.4)
-
Magnetic stirrer and stir bar
-
Syringe with a 22G needle (for beads) or casting molds (for discs)
Methodology:
-
Prepare Alginate Solution:
-
Dissolve sodium alginate powder in HEPES buffer to a final concentration of 2% (w/v).
-
Stir the solution at room temperature overnight to ensure complete dissolution and homogeneity.
-
-
Prepare this compound Crosslinking Solution:
-
Prepare a 100 mM this compound solution in DI water. Strontium chloride (SrCl₂) is often cited, but water-soluble this compound can be used interchangeably based on molar equivalence of Sr²⁺.[1]
-
-
Hydrogel Fabrication (Beads):
-
Draw the 2% sodium alginate solution into a syringe.
-
Extrude the alginate solution dropwise into the this compound crosslinking solution while gently stirring.
-
Allow the resulting beads to crosslink in the solution for at least 30 minutes to ensure complete gelation.[7]
-
-
Hydrogel Fabrication (Discs):
-
Pour the 2% sodium alginate solution into a cylindrical mold.
-
Immerse the mold in the 100 mM this compound solution and allow it to crosslink overnight.[1]
-
-
Washing:
-
Collect the hydrogel beads or discs and wash them thoroughly with DI water to remove any unreacted crosslinking solution.
-
Store the hydrogels in a sterile buffer (e.g., PBS) at 4°C.
-
Protocol 2: Incorporation of this compound into GelMA Hydrogels via Entrapment
This protocol details the physical entrapment of this compound within a GelMA hydrogel network, which is then solidified using UV photocrosslinking.
Materials:
-
Gelatin Methacryloyl (GelMA) lyophilisate
-
This compound
-
Phosphate-buffered saline (PBS)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
UV light source (365 nm)
-
Vortex mixer
Methodology:
-
Prepare GelMA Solution:
-
Dissolve GelMA lyophilisate in PBS at 50°C to create a 10% (w/v) solution.[2]
-
-
Add this compound:
-
To the GelMA solution, add this compound to achieve the desired final concentration (e.g., 30 mM).[2] Ensure it dissolves completely.
-
-
Add Photoinitiator:
-
Under light-avoiding conditions, add the photoinitiator to the GelMA/strontium solution at a concentration of 0.5% (w/v).[6] Mix thoroughly until dissolved.
-
-
Photocrosslinking:
-
Pipette the final solution into a mold of the desired shape.
-
Expose the solution to UV light (365 nm) for a sufficient time (e.g., 60-180 seconds) to achieve full crosslinking. The exact time will depend on the photoinitiator concentration and light intensity.
-
-
Post-Fabrication:
-
Gently remove the crosslinked hydrogel from the mold.
-
Wash with sterile PBS to remove any unreacted components.
-
Store in sterile PBS at 4°C until use.
-
Signaling Pathways Activated by Strontium
Strontium ions released from hydrogels can modulate key cellular signaling pathways to promote tissue regeneration. The diagram below illustrates the primary pathways involved in osteogenesis.
Caption: Strontium activates PI3K/AKT and Wnt/β-catenin pathways for osteogenesis.
Pathway Description:
-
PI3K/AKT Pathway: Strontium ions have been shown to activate the PI3K/AKT signaling cascade. This leads to the phosphorylation of AKT (p-AKT), which in turn upregulates key osteogenic (RUNX2, OCN) and angiogenic (VEGF) markers, promoting both bone formation and the development of a blood supply.[4]
-
Wnt/β-catenin Pathway: Strontium can also activate the Wnt/β-catenin pathway. This prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates genes associated with osteoblast proliferation and differentiation.[1]
-
HIF-1α Pathway: In cartilage repair, strontium has been reported to stimulate chondrocyte proliferation and maturation through the activation of the HIF-1α signaling pathway.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of strontium-loaded injectable lubricating hydrogel and its role in promoting repair of cartilage defects - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01260G [pubs.rsc.org]
- 3. US11026906B2 - Pharmaceutical quality strontium L-lactate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strontium ranelate-loaded human hair keratin-hyaluronic acid hydrogel accelerates wound repair with anti-inflammatory and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Strontium Lactate-Induced Osteogenic Differentiation of Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing strontium lactate (B86563) to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. Strontium, an alkaline earth metal, has been shown to have a dual effect on bone metabolism: it stimulates bone formation and inhibits bone resorption, making it a person of interest in the field of bone tissue engineering and osteoporosis treatment.[1][2][3][4] Strontium lactate, as a source of strontium ions, can effectively promote the commitment of MSCs to the osteogenic lineage.
Mechanism of Action
Strontium promotes the osteogenic differentiation of MSCs through the activation of several key signaling pathways. Upon entering the cell, strontium ions have been shown to stimulate the Ras/MAPK signaling cascade, leading to the phosphorylation of ERK1/2 and p38.[5][6] This, in turn, enhances the transcriptional activity of Runt-related transcription factor 2 (Runx2), a master regulator of osteogenesis.[1][5][6] Additionally, strontium has been found to activate the Wnt/β-catenin signaling pathway, leading to the accumulation and nuclear translocation of β-catenin, which further promotes the expression of osteogenic genes.[7] More recent studies have also implicated the AMPK/mTOR pathway in strontium-induced osteogenesis, where strontium activates autophagy, a cellular process crucial for differentiation.[3][8]
Quantitative Data Summary
The following tables summarize the dose-dependent and time-dependent effects of strontium on the osteogenic differentiation of MSCs as reported in the literature. It is important to note that the optimal concentration and duration of treatment may vary depending on the source of MSCs (e.g., bone marrow, adipose tissue, placenta) and specific experimental conditions.[9][10]
Table 1: Dose-Dependent Effects of Strontium on Osteogenic Markers
| Strontium Concentration | Effect on Proliferation | Effect on ALP Activity | Effect on Mineralization | Key Osteogenic Gene Expression Changes |
| 0.1 mM | No significant effect | Variable, may slightly increase | No significant enhancement | Upregulation of OPN (days 7 & 14) in PDB-MSCs[9] |
| 1 mM | Promotes proliferation | Variable, may slightly increase | No significant enhancement | Upregulation of OC (day 7) in PDB-MSCs[9] |
| 3 mM | - | - | - | Significant increase in RUNX2 and OCN expression[3] |
| 10 mM | Promotes proliferation | Significant increase | Significant enhancement | Upregulation of OC (days 7 & 14), OPN (day 7), and OPG (days 3, 7, & 14) in PDB-MSCs[9] |
| 25 µM | - | - | Significantly increased at 14 and 21 days | Augments late osteogenic gene expression[10] |
| 500 µM | - | Enhanced at 4, 7, and 14 days | Reduced | Increased early osteogenic marker expression[10] |
| >1 mM | Can induce apoptosis in hASCs | - | Inhibited | - |
PDB-MSCs: Placental Decidual Basalis-derived Mesenchymal Stem Cells; hASCs: human Adipose-derived Stem Cells; OPN: Osteopontin; OC: Osteocalcin; OPG: Osteoprotegerin; RUNX2: Runt-related transcription factor 2.
Table 2: Time-Dependent Effects of Strontium on Osteogenic Gene Expression
| Gene | Day 3 | Day 7 | Day 14 |
| RUNX2 | Increased expression with 3 mM Sr[3] | - | - |
| ALP | - | Increased expression | - |
| OPN | - | Increased expression with 0.1 mM and 10 mM Sr in PDB-MSCs[9] | Increased expression with 0.1 mM Sr in PDB-MSCs[9] |
| OCN | - | Increased expression with 1 mM and 10 mM Sr in PDB-MSCs[9] | Increased expression with 10 mM Sr in PDB-MSCs[9] |
| OPG | Increased expression with 10 mM Sr in PDB-MSCs[9] | Increased expression with 10 mM Sr in PDB-MSCs[9] | Increased expression with 10 mM Sr in PDB-MSCs[9] |
Visualized Signaling Pathways and Experimental Workflow
Caption: Signaling pathways activated by this compound in MSCs.
Caption: Experimental workflow for strontium-induced osteogenesis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
MSC Culture and Osteogenic Induction
-
Cell Culture: Culture MSCs in a standard growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed MSCs in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density of approximately 4.2 x 10³ cells/cm². Allow cells to adhere and reach 70-80% confluency.
-
Osteogenic Induction: Replace the growth medium with an osteogenic induction medium.
-
Control Group: Basal medium (e.g., DMEM) supplemented with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid.
-
Experimental Groups: Osteogenic induction medium supplemented with varying concentrations of sterile-filtered this compound (e.g., 0.1 mM, 1 mM, 10 mM).
-
-
Medium Change: Change the medium every 2-3 days for the duration of the experiment (up to 21 days).
Alkaline Phosphatase (ALP) Activity Assay
This assay is typically performed after 7 and 14 days of induction.
-
Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Substrate Addition: Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Quantification: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a protein assay such as the bicinchoninic acid (BCA) assay.
Alizarin Red S (ARS) Staining for Mineralization
This assay is typically performed after 21 days of induction to visualize calcium deposits.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Washing: Wash the fixed cells twice with deionized water.
-
Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate at room temperature for 20-30 minutes.
-
Washing: Aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.
-
Visualization: Visualize the stained mineralized nodules using a microscope.
-
Quantification (Optional): To quantify the mineralization, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate can be measured at 562 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This is typically performed at early (day 3-7) and late (day 14) time points.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a qPCR instrument, specific primers for target genes (e.g., RUNX2, ALP, OPN, OCN), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the experimental and control groups.
Concluding Remarks
This compound is a promising and effective agent for promoting the osteogenic differentiation of MSCs. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working in the field of bone regeneration. The dose- and time-dependent effects of strontium should be carefully considered and optimized for each specific application to achieve the desired therapeutic outcomes.
References
- 1. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strontium Promotes the Proliferation and Osteogenic Differentiation of Human Placental Decidual Basalis- and Bone Marrow-Derived MSCs in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strontium Lactate Nanoparticle Synthesis in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium-based nanoparticles have emerged as promising candidates in the field of drug delivery and regenerative medicine.[1][2] Their biocompatibility and therapeutic properties, particularly in bone tissue engineering, make them an attractive platform for targeted drug delivery.[3] Strontium itself is known to have beneficial effects on bone metabolism, promoting bone formation while inhibiting bone resorption.[3] This document provides detailed application notes and proposed experimental protocols for the synthesis and characterization of strontium lactate (B86563) nanoparticles as a potential drug delivery vehicle.
While specific literature on the synthesis of strontium lactate nanoparticles for drug delivery is limited, this document outlines a proposed synthesis method adapted from established co-precipitation and ultrasound-assisted techniques for other metallic nanoparticles.[4][5][6] The provided protocols are intended as a starting point for researchers to develop and optimize their own synthesis and drug loading procedures.
Data Presentation: Comparative Physicochemical Properties of Strontium-Based Nanoparticles
The following table summarizes the physicochemical properties of various strontium-based nanoparticles from existing literature, which can serve as a benchmark for the development of this compound nanoparticles.
| Nanoparticle Formulation | Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Drug/Molecule Loaded | Encapsulation Efficiency (%) | Reference |
| Strontium Ranelate-loaded PLGA Microspheres | Solid-in-oil nanosuspension | ~150,000 | Not Reported | Strontium Ranelate | 54.02 ± 9.26 | [7] |
| Strontium Carbonate Nanoparticles | Mixed Solvent | Dumbbell-shaped | Not Reported | Etoposide | Not Reported | [4] |
| Strontium Sulfite Nanoparticles | Nanoprecipitation | 180 ± 20 | +12 ± 2 | siRNA | Not Reported | [8] |
| Na-Glc-coated Strontium Sulfite Nanoparticles | Nanoprecipitation | 110 ± 15 | +8 ± 1.5 | siRNA | Not Reported | [8] |
| Strontium-doped Hydroxyapatite | Hydrothermal | 164.7 - 406.2 (length), 25.5 - 53.9 (width) | Not Reported | Not Applicable | Not Applicable | [9] |
| Strontium-doped Iron Oxide | Co-precipitation | Not Reported | Not Reported | Ibuprofen | Increases with Sr content | [10] |
Experimental Protocols
Proposed Protocol 1: Co-Precipitation Synthesis of this compound Nanoparticles
This protocol describes a proposed method for the synthesis of this compound nanoparticles based on the principles of co-precipitation, a common technique for preparing inorganic nanoparticles.[4][11]
Materials:
-
Strontium Chloride (SrCl₂)
-
Lactic Acid (C₃H₆O₃)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M aqueous solution of Strontium Chloride (SrCl₂).
-
Prepare a 1.0 M aqueous solution of Lactic Acid.
-
Prepare a 1.0 M aqueous solution of Sodium Hydroxide (NaOH).
-
-
Co-Precipitation Reaction:
-
In a beaker, mix the Strontium Chloride solution and the Lactic Acid solution in a 1:2 molar ratio under vigorous stirring.
-
Slowly add the Sodium Hydroxide solution dropwise to the mixture to adjust the pH to a range of 9-11. The formation of a milky white precipitate indicates the formation of this compound nanoparticles.
-
Continue stirring for 2-4 hours at room temperature to allow for the maturation of the nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water and once with ethanol to remove unreacted precursors and byproducts.
-
-
Drying:
-
Dry the purified nanoparticles in an oven at 60°C overnight or by lyophilization for a fine powder.
-
Proposed Protocol 2: Ultrasound-Assisted Synthesis of this compound Nanoparticles
This protocol proposes the use of ultrasound to potentially achieve smaller and more uniform this compound nanoparticles.[5][6]
Materials:
-
Same as Protocol 1
-
Ultrasonic probe or bath
Procedure:
-
Precursor Solution Preparation:
-
Prepare the precursor solutions as described in Protocol 1.
-
-
Sonochemical Reaction:
-
Combine the Strontium Chloride and Lactic Acid solutions in a reaction vessel placed in an ultrasonic bath or with an ultrasonic probe immersed in the solution.
-
While sonicating, slowly add the Sodium Hydroxide solution to induce precipitation.
-
Continue sonication for 1-2 hours. The ultrasonic cavitation is expected to promote nucleation and reduce particle agglomeration.[6]
-
-
Purification and Drying:
-
Follow the purification and drying steps as described in Protocol 1.
-
Protocol 3: Drug Loading onto this compound Nanoparticles (Hypothetical)
This protocol outlines a general method for loading a model drug onto the synthesized this compound nanoparticles.
Materials:
-
Synthesized this compound Nanoparticles
-
Model Drug (e.g., Doxorubicin, Ibuprofen)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Solution Preparation:
-
Prepare a stock solution of the model drug in a suitable solvent (e.g., deionized water or PBS).
-
-
Loading Process:
-
Disperse a known amount of this compound nanoparticles in a specific volume of the drug solution.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticle surface.
-
-
Separation and Quantification:
-
Centrifuge the mixture to separate the drug-loaded nanoparticles from the solution.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
-
Calculation of Encapsulation Efficiency and Drug Loading Content:
-
Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
Drug Loading Content (%) = [(Total amount of drug - Amount of free drug in supernatant) / Weight of nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment.
Materials:
-
Drug-loaded this compound Nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Sample Preparation:
-
Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (PBS) and place it inside a dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in a larger container with a known volume of the same release medium.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ultrasound technology assisted colloidal nanocrystal synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound Assisted Green Synthesis of Silver and Iron Oxide Nanoparticles Using Fenugreek Seed Extract and Their Enhanced Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of local strontium ranelate delivery systems and long term in vitro drug release studies in osteogenic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researching.cn [researching.cn]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Note: Quantification of Strontium in Biological Samples by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Introduction
Strontium, particularly in the form of salts like strontium lactate (B86563), is of significant interest in biomedical and pharmaceutical research due to its therapeutic properties, most notably in the treatment of osteoporosis.[1][2] Strontium mimics calcium's role in bone metabolism, promoting bone formation by stimulating osteoblasts and inhibiting bone resorption by reducing osteoclast activity.[3][4] To support preclinical and clinical studies, it is crucial to have robust, validated analytical methods for the accurate quantification of strontium in various biological matrices such as serum, plasma, and urine.
When strontium lactate is administered, it dissociates into strontium ions (Sr²⁺) and lactate ions. The quantification focuses on the strontium ion, as it is the active moiety. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred analytical technique for this purpose. Its superior sensitivity and selectivity allow for the measurement of both endogenous trace levels and higher therapeutic concentrations of strontium, making it ideal for pharmacokinetic, toxicokinetic, and biological monitoring studies.[5]
This document provides a detailed protocol for the quantification of total strontium in human serum using ICP-MS, summarizes key quantitative performance parameters, and illustrates the analytical workflow and the primary signaling pathways affected by strontium in bone cells.
Data Presentation: Method Validation and Performance
The following tables summarize the quantitative performance characteristics of a validated ICP-MS method for strontium quantification in human serum. The data is compiled from published research and demonstrates the method's suitability for high-throughput clinical applications.[5][6]
Table 1: Calibration Curve and Limits
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range (in serum) | 0.0300 - 15.0 µg/mL | [6] |
| Linearity Range (in solution) | 10 - 250 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 |[5][6] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
|---|---|---|---|---|---|
| Low QC | 30 | < 8.0% | < 8.0% | ± 3.0% | [6] |
| Mid QC | 125 | < 8.0% | < 8.0% | ± 3.0% | [6] |
| High QC | 200 | < 8.0% | < 8.0% | ± 3.0% |[6] |
Table 3: Recovery and Matrix Effect
| Parameter | Result | Details | Reference |
|---|---|---|---|
| Spike Recovery | 97.1% - 105.3% | Demonstrates minimal loss during sample processing. | [7] |
| Matrix Effect | Not significant | Assessed by comparing spike response in matrix vs. neat solution. Simple dilution effectively minimizes matrix effects. | [5][6] |
| Dilution Linearity | Accuracy within 2% | Samples with concentrations above the upper limit of quantification (ULOQ) can be diluted and accurately measured. |[5] |
Experimental Protocols
This section details the methodology for quantifying strontium in human serum samples.
Protocol 1: Sample Preparation (Dilute-and-Shoot)
This simplified procedure is suitable for high-throughput analysis of serum and urine samples.[5][6]
Materials:
-
Human serum samples
-
1% (v/v) Nitric Acid (HNO₃), trace metal grade
-
Internal Standard (IS) Stock Solution: Yttrium (Y) at 100 µg/mL
-
IS Working Solution: 100 ng/mL Yttrium in 1% HNO₃
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes
Procedure:
-
Prepare the Internal Standard Working Solution: Add 200 µL of the 100 µg/mL Yttrium stock solution to 200 mL of 1% HNO₃ to create the 100 ng/mL IS working solution. This solution serves as the diluent.[5]
-
Sample Dilution:
-
Allow serum samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Pipette 200 µL of each serum sample, calibration standard, or quality control sample into a clean polypropylene tube.
-
Add 1800 µL of the IS working solution (100 ng/mL Yttrium in 1% HNO₃) to each tube. This results in a 1-in-10 dilution.[5]
-
-
Mix: Cap the tubes and mix gently by inversion or brief vortexing.
-
Analysis: The samples are now ready for direct aspiration into the ICP-MS instrument. No centrifugation is required if samples are free of particulates.[5]
Protocol 2: ICP-MS Instrumental Analysis
Instrumentation:
-
An Inductively Coupled Plasma-Mass Spectrometer (e.g., Agilent, PerkinElmer, Thermo Fisher).
-
Autosampler for high-throughput analysis.
Typical ICP-MS Parameters:
| Parameter | Setting | Purpose |
|---|---|---|
| Monitored Isotope (Analyte) | ⁸⁸Sr | Most abundant stable isotope of Strontium (82.6%).[5] |
| Monitored Isotope (Internal Std) | ⁸⁹Y | Corrects for matrix effects and instrumental drift.[5] |
| RF Power | ~1500 W | Optimizes plasma stability and ionization efficiency. |
| Nebulizer Gas Flow | ~1.0 L/min | Controls sample aerosol formation. |
| Collision/Reaction Cell Gas | Helium or Hydrogen | Used to minimize polyatomic interferences (e.g., from calcium dimers).[5][6] |
| Dwell Time | ~50-100 ms (B15284909) per isotope | Time spent measuring each mass-to-charge ratio. |
| Sample Uptake Time | ~30 seconds | Ensures signal stabilization before data acquisition. |
| Rinse Time | ~45-60 seconds | Prevents carry-over between samples. |
Data Analysis:
-
The instrument software calculates the ratio of the analyte (⁸⁸Sr) signal intensity to the internal standard (⁸⁹Y) signal intensity.
-
A calibration curve is generated by plotting the intensity ratio against the known concentrations of the calibration standards.
-
The concentration of strontium in the unknown samples is determined by interpolating their intensity ratios from the calibration curve.
-
The final concentration is calculated by multiplying the instrument reading by the dilution factor (e.g., 10).
Visualizations: Workflows and Signaling Pathways
Analytical Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of strontium in biological samples.
Caption: ICP-MS analytical workflow for strontium quantification.
Strontium Signaling in Bone Cells
This diagram illustrates the dual effect of strontium on bone metabolism, promoting bone formation and inhibiting bone resorption.
Caption: Strontium's dual-action signaling pathway in bone cells.
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of strontium in human serum by ICP-MS using alternate analyte-free matrix and its application to a pilot bioequivalence study of two strontium ranelate oral formulations in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Strontium Lactate for Enhanced Dental Pulp Regeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strontium, a trace element found in bone and teeth, has garnered significant interest in regenerative dentistry for its ability to promote dental pulp regeneration.[1] Strontium ions (Sr²⁺), the bioactive component, have been shown to stimulate the proliferation and differentiation of human dental pulp stem cells (hDPSCs), leading to the formation of reparative dentin.[2] This document provides detailed application notes and protocols for utilizing strontium lactate (B86563) to enhance dental pulp regeneration, based on current scientific findings. Strontium lactate, as a source of bioavailable strontium ions, is a promising agent for vital pulp therapies.
Mechanism of Action
Strontium ions influence a cascade of cellular signaling pathways that govern cell fate, leading to enhanced odontogenic differentiation of dental pulp stem cells. The primary mechanisms involve the activation of the Wnt/β-catenin, MAPK/ERK, and PI3K/Akt signaling pathways, often initiated through the Calcium-Sensing Receptor (CaSR).[2][3]
Signaling Pathways in Strontium-Mediated Dental Pulp Regeneration
The following diagrams illustrate the key signaling pathways activated by strontium ions in dental pulp stem cells.
Caption: Key signaling pathways activated by strontium ions in dental pulp stem cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of strontium on dental pulp stem cells (DPSCs) as reported in various studies.
Table 1: Effect of Strontium on DPSC Proliferation and Viability
| Strontium Compound | Concentration | Cell Type | Assay | Outcome | Reference |
| Strontium Chloride | 0.1 - 2.5 mM | hDPSCs | Proliferation Assay | Induces proliferation | [2] |
| Strontium Chloride | 0.01 mM | hPDLSCs | CCK-8 Assay | Significantly enhanced proliferation at day 5 | [4][5] |
| Strontium Chloride | 25 - 500 µg/ml | PDLSCs | [³H]-thymidine incorporation | Increased proliferation after 24h | [6] |
Table 2: Effect of Strontium on DPSC Odontogenic Differentiation
| Strontium Compound | Concentration | Cell Type | Assay | Outcome | Reference |
| Strontium Chloride | 0.1 - 2.5 mM | hDPSCs | ALP Activity Assay | Induces ALP activity | [2] |
| Strontium Chloride | 0.01 mM | hPDLSCs | ALP Activity Assay | Markedly increased ALP activity at 7 days | [4] |
| Calcium Strontium Silicate | N/A | HDPSCs | ALP Activity Assay | Significantly higher ALP activity after 14 days | [1][7] |
| Strontium Chloride | 1 and 2.5 mM | hDPSCs | Collagen Formation Assay | Stimulated collagen formation | [2] |
| Strontium Chloride | 1 and 2.5 mM | hDPSCs | Alizarin Red S Staining | Stimulated mineralization | [2] |
| Strontium Chloride | 0.01 mM | hPDLSCs | Alizarin Red S Staining | Significantly enhanced mineralized nodule formation at 21 days | [4][5] |
| Calcium Strontium Silicate | N/A | HDPSCs | Alizarin Red S Staining | Higher mineralization after 14 and 21 days | [1][7] |
Table 3: Effect of Strontium on Odontogenic Gene Expression
| Strontium Compound | Concentration | Cell Type | Genes Upregulated | Reference |
| Strontium Chloride | Not specified | hDPSCs | Runx2, DSPP, DMP1 | [3] |
| Strontium Chloride | Not specified | hDPSCs | DSPP, DMP-1 | [2] |
| Strontium Chloride | 0.01 mM | hPDLSCs | COL-1, ALP, RUNX2 | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in promoting dental pulp regeneration.
Protocol 1: In Vitro Culture of Human Dental Pulp Stem Cells (hDPSCs)
This protocol outlines the standard procedure for isolating and culturing hDPSCs.
Caption: Workflow for the isolation and culture of hDPSCs.
Methodology:
-
Tooth Collection: Obtain healthy, caries-free human third molars with patient consent and ethical approval.
-
Pulp Extraction: Fracture the tooth to expose the pulp chamber and gently remove the pulp tissue.
-
Enzymatic Digestion: Mince the pulp tissue and digest it in a solution of collagenase type I and dispase at 37°C for 1 hour.
-
Cell Culture: Plate the resulting cell suspension in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the culture in a humidified incubator at 37°C with 5% CO₂.
-
Cell Passaging: When cells reach 80-90% confluency, detach them using trypsin-EDTA and subculture at a 1:3 ratio.
-
Characterization: Confirm the mesenchymal stem cell phenotype using flow cytometry for markers such as CD29, CD44, CD90, and CD105.
Protocol 2: Assessment of Odontogenic Differentiation
This protocol describes how to induce and assess the odontogenic differentiation of hDPSCs in the presence of this compound.
A. Alkaline Phosphatase (ALP) Activity Assay
-
Cell Seeding: Seed hDPSCs in 24-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Induction of Differentiation: Replace the culture medium with an osteogenic induction medium (α-MEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid) containing various concentrations of this compound (e.g., 0.01 mM, 0.1 mM, 1 mM, 2.5 mM).
-
Culture Period: Culture the cells for 7 and 14 days, changing the medium every 3 days.
-
ALP Staining: After the culture period, fix the cells with 4% paraformaldehyde and stain for ALP activity using a commercially available kit.
-
Quantitative Analysis: For quantitative assessment, lyse the cells and measure the ALP activity in the lysate using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. Normalize the ALP activity to the total protein content.
B. Alizarin Red S (ARS) Staining for Mineralization
-
Cell Seeding and Differentiation: Follow steps 1-3 as described for the ALP activity assay, but extend the culture period to 14 and 21 days.
-
Staining: After the culture period, fix the cells and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Visualization: Wash the wells with deionized water and visualize the calcium deposits under a microscope.
-
Quantitative Analysis: To quantify the mineralization, destain the wells with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is for analyzing the expression of key odontogenic marker genes.
Caption: Workflow for qRT-PCR analysis of odontogenic gene expression.
Methodology:
-
Cell Culture: Culture hDPSCs in the presence or absence of this compound for a specified period (e.g., 7 or 14 days).
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR (qPCR) using SYBR Green master mix and specific primers for odontogenic marker genes (e.g., RUNX2, DSPP, DMP1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, reagents, and equipment. All work with human cells should be conducted under appropriate ethical guidelines and approvals.
References
- 1. mdpi.com [mdpi.com]
- 2. Strontium (Sr) elicits odontogenic differentiation of human dental pulp stem cells (hDPSCs): A therapeutic role for Sr in dentine repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing strontium in regenerative dentistry: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 0.01 mM strontium on human periodontal ligament stem cell osteogenic differentiation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Strontium Lactate in Cartilage Repair and Regeneration
References
- 1. Strontium ranelate increases cartilage matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From hard tissues to beyond: Progress and challenges of strontium-containing biomaterials in regenerative medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orthohealing.com [orthohealing.com]
- 4. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of Strontium Gluconate Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of strontium-loaded injectable lubricating hydrogel and its role in promoting repair of cartilage defects - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01260G [pubs.rsc.org]
- 10. Effect of strontium ranelate on pain behavior in an experimental model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium ranelate in the treatment of knee osteoarthritis: new insights and emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of strontium ranelate in the treatment of knee osteoarthritis: results of a double-blind, randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strontium ranelate reduces cartilage degeneration and subchondral bone remodeling in rat osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gene Expression Analysis of Osteoblasts Treated with Strontium Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium has garnered significant interest in the field of bone health due to its dual mechanism of action: stimulating bone formation and inhibiting bone resorption. While early clinical observations in the 1950s utilized strontium lactate (B86563) for osteoporosis, modern research has predominantly focused on other salts like strontium ranelate.[1] However, the biological effects are widely attributed to the strontium ion (Sr²⁺) itself, suggesting that findings from various strontium salts are broadly applicable.[2][3][4] These application notes provide a comprehensive overview of the molecular effects of strontium on osteoblasts, with a focus on gene expression analysis. Detailed protocols for in vitro studies are provided to facilitate further research into the osteogenic potential of strontium compounds, including strontium lactate.
Strontium treatment of osteoblasts initiates a cascade of signaling events that modulate the expression of key genes involved in their differentiation, proliferation, and function. The primary signaling pathways implicated are the Calcium-Sensing Receptor (CaSR), Wnt/β-catenin, and NFAT (Nuclear Factor of Activated T-cells) pathways.[1][3][5] Activation of these pathways culminates in an altered gene expression profile that favors an osteogenic phenotype.
Key Signaling Pathways in Strontium-Treated Osteoblasts
Strontium ions influence osteoblast gene expression through several key signaling pathways:
-
Calcium-Sensing Receptor (CaSR) Pathway : As an agonist of the CaSR, strontium triggers downstream signaling cascades, including the activation of phospholipase C and MAP kinases, which play a role in osteoblast proliferation and differentiation.[3][6]
-
Wnt/β-catenin Pathway : Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis. This leads to the nuclear translocation of β-catenin and subsequent transcription of Wnt target genes.[5]
-
NFAT Signaling Pathway : Strontium can activate calcineurin, which dephosphorylates NFATc1, leading to its nuclear translocation. In the nucleus, NFATc1 promotes the transcription of genes associated with osteoblast differentiation.[4][5][7]
Figure 1: Key signaling pathways activated by strontium in osteoblasts.
Quantitative Gene Expression Analysis
Treatment of osteoblasts with this compound leads to significant changes in the expression of genes crucial for bone formation. The following tables summarize the dose-dependent effects of strontium on key osteogenic markers as reported in studies using various strontium salts.
Table 1: Effect of Strontium on Osteoblast Differentiation Markers
| Gene | Strontium Concentration | Cell Type | Fold Change/Effect | Reference |
| Runx2/Cbfa1 | 1-2 mM | Human Osteoblasts | ~1.3-1.5 fold increase | [6] |
| 3 mM | MC3T3-E1 Osteoblasts | ~7-fold increase | [7] | |
| 0.21-21.07 µg/ml | hMSCs | Earlier expression (Day 4 vs. Day 14 in control) | [8] | |
| Alkaline Phosphatase (ALP) | 3 mM | MC3T3-E1 Osteoblasts | ~7-fold increase | [7] |
| 1-3 mM | Murine MSCs | Significant increase | [9] | |
| Collagen Type I | 3 mM | MC3T3-E1 Osteoblasts | ~7-fold increase | [7] |
| Not specified | hMSCs | Expressed | [8] | |
| Bone Sialoprotein (BSP) | Not specified | Bone marrow-derived stromal cells | Significant increase | [10] |
| Osteocalcin (OCN) | 1-3 mM | Murine MSCs | Significant increase | [9] |
| Not specified | U-33 pre-osteoblastic cells | Significant enhancement | [10] | |
| Osteonectin | 0.21-21.07 µg/ml | hMSCs | Earlier expression (Day 11 vs. Day 21 in control) | [8] |
Table 2: Effect of Strontium on OPG/RANKL Gene Expression
| Gene | Strontium Concentration | Cell Type | Fold Change/Effect | Reference |
| Osteoprotegerin (OPG) | 1 mM | Human Osteoblasts | ~50% increase | [6] |
| 2 mM | Human Osteoblasts | ~200% increase | [6] | |
| RANKL | 0.1 mM | Human Osteoblasts | ~80% decrease | [6] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on osteoblast gene expression.
Experimental Workflow
Figure 2: Workflow for gene expression analysis in strontium-treated osteoblasts.
Protocol 1: Osteoblast Cell Culture and this compound Treatment
-
Cell Seeding : Culture osteoblastic cells (e.g., MC3T3-E1 or primary human osteoblasts) in appropriate growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂. Seed cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.
-
Preparation of this compound Solution : Prepare a sterile stock solution of this compound in nuclease-free water or culture medium. Further dilute the stock solution to the desired final concentrations (e.g., ranging from 0.01 mM to 5 mM) in the culture medium.
-
Treatment : Once cells reach 70-80% confluency, replace the growth medium with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation : Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess changes in gene expression.
Protocol 2: Total RNA Extraction and cDNA Synthesis
-
Cell Lysis : After the treatment period, wash the cells with PBS and lyse them directly in the culture wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
RNA Extraction : Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. This typically involves steps of homogenization, phase separation, and RNA precipitation.
-
RNA Quantification and Quality Control : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis if necessary.
-
cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit. This reaction typically includes reverse transcriptase, dNTPs, and primers (oligo(dT) or random primers).
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design : Design or obtain validated primers for the target genes (e.g., Runx2, ALP, COL1A1, BGLAP, OPG, RANKL) and at least one stable reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup : Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Thermal Cycling : Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis : Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene(s).
Conclusion
The available evidence strongly supports the role of strontium in promoting an osteogenic gene expression profile in osteoblasts. By activating key signaling pathways like CaSR, Wnt/β-catenin, and NFAT, strontium upregulates the expression of master regulators of osteoblast differentiation and genes involved in bone matrix formation. The provided protocols offer a robust framework for researchers to further investigate the specific effects of this compound and other strontium compounds on bone cell biology, aiding in the development of novel therapeutics for osteoporosis and other bone-related disorders.
References
- 1. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 9. Strontium ranelate promotes osteoblastic differentiation and mineralization of murine bone marrow stromal cells: involvement of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of a program gene expression during osteoblast differentiation with strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Strontium Lactate in Bone Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, an element with chemical similarities to calcium, has demonstrated a dual effect on bone metabolism: it simultaneously stimulates bone formation and reduces bone resorption.[1] While much of the preclinical and clinical research has focused on strontium ranelate, other organic salts such as strontium lactate (B86563) are gaining interest.[2][3] Strontium lactate offers a potentially valuable therapeutic agent for enhancing bone repair and treating conditions like osteoporosis. The shared bioactive component across these salts is the strontium ion (Sr2+), which is responsible for the observed effects on bone cells.[4]
These application notes provide detailed protocols for establishing and evaluating preclinical in vivo models to test the efficacy of this compound in promoting bone repair. The protocols are designed to be adaptable for various research questions, from fracture healing to the regeneration of critical-size bone defects.
Pharmacokinetics of this compound
Understanding the bioavailability and resulting serum concentrations of strontium is crucial for designing effective in vivo studies. A clinical study in healthy adults provides valuable pharmacokinetic data for orally administered strontium L-lactate.[2][5][6][7]
Table 1: Pharmacokinetic Parameters of Oral Strontium L-Lactate in Humans
| Administered Strontium Dose (mg) | Mean Serum Cmax (mg/dL) | Time to Cmax (hours) | Estimated Oral Bioavailability |
| 170 | 2.6 ± 0.6 | ~3.1 | 27% - 34% |
| 340 | 6.4 ± 1.8 | ~3.2 | 27% - 34% |
| 680 | 9.3 ± 2.1 | ~2.8 | 27% - 34% |
Data sourced from a clinical study on strontium L-lactate.[2][5][6][7]
These data indicate that strontium from this compound is readily bioavailable, achieving serum concentrations known to be beneficial for bone health.[2][5][6][7] This information can be used to guide dose selection in preclinical animal models, aiming to achieve comparable systemic exposure.
Signaling Pathways Activated by Strontium
Strontium exerts its effects on bone cells by modulating several key signaling pathways, leading to increased osteoblast activity and decreased osteoclast activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medrxiv.org [medrxiv.org]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoinductivity and Antibacterial Properties of Strontium Ranelate-Loaded Poly(Lactic-co-Glycolic Acid) Microspheres With Assembled Silver and Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Strontium Lactate for Osteoblast Proliferation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing strontium lactate (B86563) to maximize osteoblast proliferation in experimental settings. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Osteoblast Proliferation | Suboptimal strontium lactate concentration. | Refer to the Data Summary Table below to identify concentration ranges reported to enhance proliferation. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell culture contamination. | Regularly inspect cultures for any signs of contamination (e.g., turbidity, pH changes, unusual cell morphology). Use aseptic techniques and consider performing a mycoplasma test. | |
| Poor cell viability. | Assess cell viability using methods like Trypan Blue exclusion or an MTT assay. High concentrations of strontium can be cytotoxic.[1][2] If viability is low, reduce the this compound concentration. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can significantly impact proliferation rates. |
| Differences in passage number. | Use osteoblasts from a consistent and low passage number, as cellular characteristics and responsiveness can change with repeated subculturing. | |
| Inconsistent culture conditions. | Maintain stable culture conditions (temperature, CO2 levels, humidity) and use the same batch of media and supplements for the duration of the experiment. | |
| Decreased Mineralization at High Proliferation Rates | Strontium's inhibitory effect on mineralization. | Be aware that at certain concentrations, particularly 0.1 mM and above, strontium salts can inhibit mineralization, even while promoting proliferation.[3] If mineralization is a key endpoint, consider a lower concentration range or a different treatment duration. |
| Unexpected Cell Morphology | Cellular stress or toxicity. | Observe cell morphology daily. If cells appear stressed (e.g., rounded, detached), it may indicate cytotoxicity. Reduce the this compound concentration or the exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for maximal osteoblast proliferation?
A1: The optimal concentration can vary depending on the specific osteoblast cell line (e.g., primary cells, MC3T3-E1) and experimental conditions. However, studies on various strontium salts suggest a beneficial concentration range for proliferation is typically between 0.1 mM and 5 mM.[3][4] It is crucial to perform a dose-response study to determine the ideal concentration for your specific experimental setup.
Q2: What is the mechanism of action by which this compound promotes osteoblast proliferation?
A2: Strontium ions (Sr²⁺) are known to stimulate osteoblast proliferation through several signaling pathways. A primary mechanism involves the activation of the Calcium-Sensing Receptor (CaSR).[3][4][5] This can trigger downstream pathways including the Ras/MAPK pathway, which leads to the phosphorylation of transcription factors like Runx2, promoting osteoblast differentiation and proliferation.[6] Strontium may also activate the Wnt/β-catenin signaling pathway.[4]
Q3: Are there any cytotoxic effects of this compound on osteoblasts?
A3: Yes, at high concentrations, strontium can exhibit cytotoxic effects.[1][2] The specific cytotoxic threshold can vary, but it is generally observed at concentrations exceeding the optimal range for proliferation. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to establish a safe and effective concentration range for your experiments.
Q4: How long should osteoblasts be exposed to this compound to observe a proliferative effect?
A4: Increased osteoblast proliferation in response to strontium treatment can often be observed within 24 to 72 hours of exposure.[7] However, longer-term studies of 7 to 21 days have also shown sustained proliferative effects.[8] The optimal duration may depend on the specific research question and experimental design.
Q5: Can I use strontium chloride or strontium ranelate data to inform my this compound experiments?
A5: Yes, with caution. The biological effects of strontium salts are primarily attributed to the strontium ion (Sr²⁺). Therefore, data from studies using strontium chloride or strontium ranelate can provide a valuable starting point for determining effective concentrations. However, the different anions (lactate, chloride, ranelate) could potentially have minor, independent biological effects, so direct validation with this compound is recommended.
Data Summary: Strontium Concentration and Osteoblast Proliferation
| Strontium Salt | Concentration Range | Cell Type | Observed Effect on Proliferation | Reference(s) |
| Strontium Ranelate | 1 µM - 5 mM | Rat Osteoblasts | Acute stimulation of proliferation at high concentrations (1-5 mM). | [3] |
| Strontium Ranelate | 0.1 mM - 2 mM | Human Primary Osteoblasts | Stimulated replication. | [5] |
| Strontium (Sr²⁺) | 100 µM | Human Preadipocytes (PA20-h5) | Proliferative effects observed. | [4] |
| Strontium Ranelate | 0.12 mM & 0.5 mM | Osteoblastic Cells | Increased cell proliferation on various titanium substrates. | |
| Strontium Ranelate | 0.05 mM, 0.1 mM, 0.5 mM | MC3T3-E1 Cells | No significant effect on proliferation observed in this study. | [7] |
| Strontium (Sr²⁺) | 1 mM | MC3T3-E1 Cells | Promoted osteoblastic differentiation without cytotoxicity. | [8] |
Experimental Protocols
General Protocol for Assessing Osteoblast Proliferation with this compound
-
Cell Culture:
-
Culture osteoblasts (e.g., MC3T3-E1 or primary osteoblasts) in an appropriate growth medium (e.g., α-MEM or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well.
-
Allow the cells to adhere and stabilize for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, deionized water or culture medium.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 5, 10 mM). Include a vehicle-only control group.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Proliferation Assay (e.g., MTT Assay):
-
At specified time points (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell proliferation relative to the control group.
-
-
Alkaline Phosphatase (ALP) Activity Assay (Optional):
-
At desired time points, lyse the cells.[9]
-
Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate.[9]
-
Measure the absorbance at 405 nm to quantify ALP activity.[10] Normalize the results to the total protein content.
-
Visualizations
Caption: Strontium-activated signaling pathways in osteoblasts.
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium ranelate increases osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in strontium lactate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of strontium lactate (B86563).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing strontium lactate?
This compound is typically synthesized through a neutralization reaction. This involves reacting lactic acid with a strontium base, most commonly strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂). The general chemical equations are as follows:
-
Using Strontium Carbonate: 2CH₃CH(OH)COOH (Lactic Acid) + SrCO₃ (Strontium Carbonate) → Sr(CH₃CH(OH)COO)₂ (this compound) + H₂O (Water) + CO₂ (Carbon Dioxide)
-
Using Strontium Hydroxide: 2CH₃CH(OH)COOH (Lactic Acid) + Sr(OH)₂ (Strontium Hydroxide) → Sr(CH₃CH(OH)COO)₂ (this compound) + 2H₂O (Water)
Q2: What are the typical appearances and properties of this compound?
This compound is a white, odorless, granular powder.[1] It is soluble in water.
Q3: What factors can influence the yield of this compound synthesis?
Several factors can impact the final yield of your this compound synthesis. These include:
-
Purity of Reactants: The use of high-purity L-lactic acid and strontium salts (carbonate or hydroxide) with minimal metal contaminants is crucial for preparing pharmaceutical-grade strontium L-lactate.[2]
-
Stoichiometry of Reactants: The molar ratio of lactic acid to the strontium source is a critical parameter.
-
Reaction Temperature: Temperature can affect the reaction rate and the solubility of reactants and products.
-
Reaction Time: Sufficient time must be allowed for the neutralization reaction to go to completion.
-
pH Control: Maintaining the correct pH throughout the reaction is important to prevent side reactions and ensure complete conversion.[2]
-
Crystallization and Isolation Technique: The method used to crystallize and isolate the final product significantly impacts the recovered yield.
Troubleshooting Low Yield
Low yield is a common issue in chemical synthesis. The following sections provide a structured approach to identifying and resolving the root causes of low this compound yield.
Problem Area 1: Incomplete Reaction
Symptom: The yield is significantly lower than the theoretical maximum, and unreacted starting materials are detected in the reaction mixture or filtrate.
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | - Verify Calculations: Double-check all molar mass and stoichiometric calculations. Ensure a 2:1 molar ratio of lactic acid to strontium carbonate or strontium hydroxide. - Accurate Weighing: Use a calibrated analytical balance to accurately weigh the reactants. |
| Insufficient Reaction Time | - Monitor Reaction Progress: Use an appropriate analytical technique (e.g., pH measurement, spectroscopic analysis) to monitor the reaction until it reaches completion. - Increase Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. |
| Poor Mixing/Heterogeneous Reaction | - Effective Stirring: Ensure vigorous and continuous stirring to maintain a homogeneous reaction mixture, especially when using the sparingly soluble strontium carbonate. - Particle Size of Strontium Carbonate: Using a finer powder of strontium carbonate can increase the surface area and improve the reaction rate. |
| Inappropriate Reaction Temperature | - Optimize Temperature: While "moderate heat" is often cited, systematically varying the temperature (e.g., 40°C, 60°C, 80°C) and analyzing the yield can help determine the optimal condition for your specific setup. |
Problem Area 2: Product Loss During Work-up and Purification
Symptom: The reaction appears to go to completion, but the isolated yield is low.
| Potential Cause | Troubleshooting Steps |
| Product Remains in Mother Liquor | - Optimize Crystallization Conditions: this compound's solubility is temperature-dependent. Ensure the solution is sufficiently concentrated before cooling. Cooling to a lower temperature (e.g., in an ice bath) can increase the yield of precipitated crystals. - Solvent Choice for Recrystallization: If recrystallizing, use a solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. |
| Loss During Filtration | - Proper Filter Paper Selection: Use a filter paper with an appropriate pore size to prevent the loss of fine crystals. - Thorough Transfer: Ensure all the product is transferred from the reaction vessel to the filter. Rinse the vessel with a small amount of cold solvent. |
| Excessive Washing | - Use Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product. |
Problem Area 3: Side Reactions and Impurity Formation
Symptom: The yield is low, and the product is discolored or shows impurities in analytical tests.
| Potential Cause | Troubleshooting Steps |
| Decomposition of Lactic Acid or Product | - Avoid Excessive Heat: Overheating during the reaction or evaporation of the solvent can lead to the degradation of lactic acid or the this compound product. Use a water bath or rotary evaporator for controlled heating. |
| Presence of Impurities in Starting Materials | - Use High-Purity Reactants: As mentioned, starting with pure materials is critical to avoid the formation of unwanted byproducts.[2] |
| Oxidation | - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of lactic acid, especially at elevated temperatures. |
Experimental Protocols
General Synthesis of this compound
This protocol provides a general framework for the synthesis of this compound. Optimization of specific parameters may be required to achieve the desired yield and purity.
Materials:
-
Lactic Acid (e.g., 85-90% aqueous solution)
-
Strontium Carbonate or Strontium Hydroxide Octahydrate
-
Deionized Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reactant Preparation:
-
Accurately weigh the desired amount of lactic acid.
-
Calculate the stoichiometric amount of strontium carbonate or strontium hydroxide required for a 2:1 molar ratio of lactic acid to strontium.
-
-
Reaction:
-
If using strontium carbonate, create a slurry by adding it to a suitable volume of deionized water in a reaction vessel equipped with a magnetic stirrer.
-
Slowly add the lactic acid to the strontium carbonate slurry or strontium hydroxide solution while stirring continuously. Effervescence (release of CO₂) will be observed with strontium carbonate.
-
Gently heat the mixture to a moderate temperature (e.g., 50-70°C) to facilitate the reaction. Continue stirring until the reaction is complete (e.g., cessation of gas evolution with strontium carbonate, or a clear solution is formed).
-
-
Isolation:
-
Filter the hot solution to remove any unreacted strontium carbonate or other insoluble impurities.
-
Concentrate the filtrate by evaporating the water under reduced pressure or by gentle heating. Be careful to avoid overheating.
-
Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Purification:
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water or ethanol.
-
Dry the crystals in a vacuum oven at a moderate temperature.
-
For higher purity, the this compound can be recrystallized from a suitable solvent like a water-ethanol mixture.
-
Data Presentation
| Parameter | Typical Range/Condition | Impact on Yield |
| Reactant Ratio (Lactic Acid:Sr) | 2:1 (molar) | Deviation can lead to incomplete reaction and lower yield. |
| Reaction Temperature | 50 - 80 °C | Higher temperatures can increase reaction rate but may also lead to degradation if too high. |
| Solvent for Crystallization | Water, Water/Ethanol | The choice of solvent and its volume will directly affect the amount of product that crystallizes out. |
| Crystallization Temperature | 0 - 25 °C | Lower temperatures generally lead to higher recovery of the crystalline product. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield.
References
Improving the stability of strontium lactate solutions for long-term experiments
Technical Support Center: Strontium Lactate (B86563) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of strontium lactate solutions for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a salt formed from strontium and lactic acid, with the chemical formula Sr(C₃H₅O₃)₂[1]. In research, particularly in bone biology and drug development, it is used as a source of strontium ions (Sr²⁺). These ions have been shown to have a dual effect on bone remodeling: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts[2]. The long-term stability of this compound solutions is crucial to ensure consistent and reproducible experimental results, as degradation can alter the concentration of active Sr²⁺ ions and introduce confounding variables.
Q2: What are the primary factors that affect the stability of this compound solutions?
A2: The stability of this compound solutions can be influenced by several factors, including:
-
Temperature: High temperatures can accelerate the degradation of the lactate component and may lead to the decomposition of the salt. This compound remains stable under normal storage conditions but decomposes at temperatures well above those typically used for processing and storage[3].
-
pH: The solution's pH is critical. This compound is stable across a range of pH levels, from acidic (pH 3.0-5.0) to basic (up to pH 9.0)[3]. However, extreme pH values can lead to hydrolysis or other degradation reactions. The aqueous solution of this compound is generally pH-neutral[3].
-
Light Exposure: Similar to other organic compounds, prolonged exposure to UV light can potentially initiate degradation. It is a common practice in stability studies to assess the effects of light[4].
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the lactate molecule[4].
-
Microbial Contamination: As with any nutrient-containing solution, microbial growth can alter the composition and pH of the solution, affecting its stability.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure long-term stability, this compound solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated place[5]. For sterile applications, such as cell culture, it is recommended to filter-sterilize the solution and store it at 2-8°C to prevent microbial contamination and minimize chemical degradation. Protect the solution from direct light.
Q4: How can I tell if my this compound solution has degraded?
A4: Signs of degradation or instability in a this compound solution include:
-
Precipitation: The formation of a solid precipitate can indicate a change in solubility due to temperature fluctuations, pH shifts, or reaction with other components in the medium[6][7].
-
Discoloration: A change in the color of the solution may suggest chemical degradation.
-
pH Shift: A significant change in the pH of the solution can be an indicator of chemical reactions or microbial contamination.
-
Loss of Biological Efficacy: Inconsistent or unexpected results in your experiments could point to a problem with the solution's stability and the bioavailability of strontium ions.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound solutions.
Issue 1: Precipitation Observed in the Solution
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuation | This compound is more soluble in boiling water than in cold water[8]. If the solution was prepared at a higher temperature and stored at a lower temperature, precipitation may occur. Gently warm the solution and agitate to redissolve the precipitate. Avoid repeated temperature cycles[7]. |
| High Concentration | The concentration of the solution may exceed its solubility limit at the storage temperature. Verify your calculations and consider preparing a more dilute stock solution. |
| pH Shift | The pH of the solution may have shifted outside the optimal stability range (pH 3.0-9.0)[3]. Measure the pH and adjust if necessary using a biocompatible acid or base. |
| Interaction with Media Components | When added to complex media (e.g., cell culture media), strontium ions may react with other components like phosphate (B84403) or sulfate (B86663) ions to form less soluble salts, such as strontium phosphate or strontium sulfate[9][10]. Prepare a more concentrated stock of this compound in water and add it to the final medium in a small volume, ensuring rapid mixing. |
| Contamination | Microbial contamination can alter the pH and composition of the solution, leading to precipitation. Inspect the solution for signs of microbial growth. If contamination is suspected, discard the solution and prepare a new, sterile batch. |
Issue 2: Solution Discoloration or Cloudiness
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | The lactate component may have degraded due to exposure to light, high temperatures, or oxidizing agents. Prepare a fresh solution and store it in an amber or foil-wrapped container, protected from light and heat. |
| Microbial Contamination | Bacterial or fungal growth can cause the solution to become cloudy or change color[6]. Discard the solution immediately, sterilize the container, and prepare a fresh, sterile solution. |
| Impure Reagents | The this compound powder or the solvent used may have been contaminated. Use high-purity reagents and sterile, pyrogen-free water for preparation. |
Issue 3: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | The actual concentration of strontium ions may be different from the calculated value due to degradation or precipitation. It is advisable to quantify the strontium concentration in your stock solution periodically. |
| Degradation of Lactate | If the lactate component is degrading, it could affect cellular metabolism in cell-based assays, leading to variability. Lactate itself can be a carbon source for cells[11]. |
| Solution Age | Over time, even under proper storage, slow degradation can occur. For long-term experiments, it is best to use freshly prepared solutions or solutions that have been validated for stability over the required experimental duration. |
Visual Troubleshooting and Workflow Diagrams
Below are diagrams to visually guide you through troubleshooting and understanding key concepts.
Caption: A step-by-step workflow for troubleshooting precipitation in this compound solutions.
Caption: Key environmental and chemical factors that can influence the stability of the solution.
Caption: Strontium's dual action on bone remodeling by affecting osteoblasts and osteoclasts.
Experimental Protocols
Protocol 1: Preparation of a 1 Molar Sterile Stock Solution of this compound
Materials:
-
This compound powder (Sr(C₃H₅O₃)₂, Molar Mass: 265.76 g/mol )[1]
-
High-purity, sterile water (e.g., cell culture grade, WFI)
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles (amber or wrapped in foil)
Procedure:
-
Calculation: To prepare a 1 M solution, you need 265.76 g of this compound per liter of water. Adjust the mass based on the final volume required. For example, for 100 mL of a 1 M solution, weigh out 26.576 g of this compound powder.
-
Dissolution: In a sterile beaker, add approximately 80% of the final volume of sterile water.
-
Place the sterile magnetic stir bar in the beaker and place it on a stir plate.
-
Slowly add the weighed this compound powder to the water while stirring continuously. This compound is soluble in water, but stirring will aid dissolution[1][8].
-
Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Carefully transfer the solution to a sterile graduated cylinder and add sterile water to reach the final desired volume.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into the final sterile storage bottle. This step is critical for preventing microbial contamination.
-
Storage: Label the bottle with the solution name, concentration, preparation date, and your initials. Store at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is adapted from general principles of forced degradation studies to assess the intrinsic stability of a drug substance[4].
Purpose: To determine the degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acidic Degradation: Adjust the pH of the this compound solution to ~1.2 using HCl. Incubate at 60°C for 48 hours.
-
Alkaline Degradation: Adjust the pH of the solution to ~10 using NaOH. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Keep at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) for 48 hours in a temperature-controlled oven, protected from light.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for a defined period (e.g., 7 days) to simulate light exposure.
Procedure:
-
Prepare five separate aliquots of your this compound solution. Keep one as a control at the recommended storage conditions (2-8°C, dark).
-
Subject the other four aliquots to the stress conditions listed above.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), take a sample from each condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples (including the control) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) to detect degradation of the lactate moiety or Atomic Absorption Spectrometry (AAS) to confirm the concentration of strontium.
-
Compare the results from the stressed samples to the control to determine the extent of degradation.
Protocol 3: Quantification of Strontium Concentration using Flame Atomic Absorption Spectrometry (FAAS)
Purpose: To accurately determine the concentration of strontium in your solution.
Principle: FAAS measures the absorption of light by free atoms in a gaseous state. The concentration of strontium is proportional to the amount of light absorbed at a specific wavelength (460.7 nm for strontium).
Materials:
-
Atomic Absorption Spectrometer with a strontium hollow cathode lamp.
-
Certified strontium standard solution (e.g., 1000 ppm).
-
High-purity water and nitric acid (for sample dilution and matrix matching).
-
Volumetric flasks and pipettes.
Procedure:
-
Instrument Setup: Install the strontium hollow cathode lamp and set the spectrometer to the correct wavelength (460.7 nm). Optimize the instrument parameters (e.g., slit width, gas flow rates) as per the manufacturer's instructions.
-
Preparation of Standards: Prepare a series of calibration standards by diluting the certified strontium standard solution with 1% nitric acid. A typical range might be 0.5, 1.0, 2.0, 5.0, and 10.0 ppm.
-
Sample Preparation: Accurately dilute a small aliquot of your this compound solution with 1% nitric acid to bring its concentration within the range of your calibration standards. A significant dilution will be required for a 1 M stock solution.
-
Calibration Curve: Aspirate the blank (1% nitric acid) and then the calibration standards into the flame, measuring the absorbance of each. Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.995.
-
Sample Measurement: Aspirate your diluted sample and measure its absorbance.
-
Calculation: Use the equation of the line from the calibration curve to calculate the strontium concentration in your diluted sample. Multiply this value by the dilution factor to determine the concentration of the original stock solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 29870-99-3 [smolecule.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. fishersci.com [fishersci.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. irancelestite.com [irancelestite.com]
- 11. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH to maintain strontium lactate stability in buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of strontium lactate (B86563) in buffered solutions. The primary challenge in maintaining a stable strontium lactate solution is not the degradation of the lactate molecule itself, but rather the prevention of precipitation caused by interactions between the strontium ion (Sr²⁺) and components of the buffer system.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability in a solution?
The stability of the strontium and lactate ions themselves is high across a broad pH range. However, the practical working pH range is dictated by the buffer system used and its potential to precipitate with strontium ions. For most applications, a pH range of 5.0 to 8.0 is recommended, provided a non-precipitating buffer is chosen. The key to stability is buffer compatibility, not a specific pH value.
Q2: My this compound solution turned cloudy after adding my buffer. What is the most likely cause?
The most common cause of cloudiness or precipitation is an incompatibility between strontium ions (Sr²⁺) and the anions in your buffer system. This is a frequent issue when using phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), which react with strontium to form highly insoluble strontium phosphate (B84403).[1]
Q3: Which buffer systems are recommended for preparing this compound solutions?
To avoid precipitation, it is crucial to use buffer systems whose conjugate bases do not form insoluble salts with strontium. Recommended buffers include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Tris (tris(hydroxymethyl)aminomethane)
-
Acetate (e.g., Sodium Acetate) for acidic to neutral pH ranges.
Q4: Can I use Phosphate-Buffered Saline (PBS) or bicarbonate buffers with this compound?
It is strongly discouraged to use phosphate or bicarbonate-based buffers.
-
Phosphate Buffers (e.g., PBS): Strontium has a high affinity for phosphate ions, leading to the formation of insoluble strontium phosphate precipitates.[2][3]
-
Bicarbonate Buffers (e.g., in cell culture media): In the presence of CO₂, bicarbonate buffers can lead to the precipitation of strontium carbonate (SrCO₃).[4]
Q5: How does the pKa of lactic acid influence the solution?
Lactic acid has a pKa of approximately 3.86.[5][6][7] This is the pH at which the solution contains equal amounts of protonated lactic acid (C₃H₆O₃) and the deprotonated lactate anion (C₃H₅O₃⁻).[6] In most biological and pharmaceutical applications, the buffer pH is well above 3.86 (e.g., pH 7.4), meaning the vast majority of the molecule will be in its lactate ion form, which is the form that is ionically bound to the strontium cation.
Troubleshooting Guide
This guide addresses the most common issue encountered when working with this compound solutions: the formation of a precipitate.
Problem: Cloudiness, Haze, or Solid Precipitate Observed in the Solution
Use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Compatibility of Common Buffer Systems with this compound
This table summarizes the suitability of various buffers for preparing aqueous this compound solutions.
| Buffer System | Common Anion(s) | Typical pH Range | Compatibility with Sr²⁺ | Recommendation |
| Phosphate-Buffered Saline (PBS) | PO₄³⁻, Cl⁻ | 7.2 - 7.6 | Incompatible | Avoid. High probability of strontium phosphate precipitation.[1] |
| Tris Buffer | Tris base/HCl | 7.0 - 9.0 | Compatible | Recommended. No common insoluble salts are formed. |
| HEPES Buffer | HEPES anion | 6.8 - 8.2 | Compatible | Highly Recommended. Provides strong buffering capacity at physiological pH. |
| Acetate Buffer | CH₃COO⁻ | 3.8 - 5.8 | Compatible | Recommended for applications requiring an acidic pH. |
| Bicarbonate Buffer | HCO₃⁻, CO₃²⁻ | 6.4 - 10.3 | Incompatible | Avoid, especially in CO₂ incubators, due to risk of SrCO₃ precipitation.[4] |
| Citrate Buffer | Citrate³⁻ | 3.0 - 6.2 | Use with Caution | Can chelate Sr²⁺, which may affect its bioavailability in some assays. |
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM this compound Solution in HEPES Buffer
This protocol describes the preparation of 100 mL of a stable this compound stock solution buffered with HEPES at pH 7.4.
Materials:
-
This compound (Molar Mass: 265.76 g/mol )[8]
-
HEPES (Molar Mass: 238.3 g/mol )
-
1 M NaOH solution
-
1 M HCl solution
-
High-purity deionized water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
100 mL volumetric flask
-
0.22 µm sterile filter
Methodology:
-
Prepare HEPES Buffer: Weigh out 2.38 g of HEPES powder and add it to a beaker containing approximately 80 mL of deionized water. Stir until fully dissolved.
-
Adjust pH: Place the beaker on a stir plate with a stir bar. While monitoring with a calibrated pH meter, slowly add 1 M NaOH dropwise until the pH reaches 7.4. If you overshoot the pH, back-titrate carefully with 1 M HCl.
-
Dissolve this compound: Weigh out 2.66 g of this compound. Slowly add the powder to the pH-adjusted HEPES buffer while stirring continuously. Ensure all powder is fully dissolved.
-
Final Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to bring the final volume to the 100 mL mark.
-
Final pH Check & Sterilization: Invert the flask several times to mix thoroughly. Check the pH one last time to ensure it remains at 7.4. For sterile applications, pass the solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the final solution at 4°C. Visually inspect for any signs of precipitation before each use.
Protocol 2: pH-Dependent Stability Assessment of this compound
This protocol provides a method to evaluate the stability of a this compound solution in a chosen buffer over time.
Methodology:
-
Prepare Samples: Prepare your this compound solution in the desired buffer system to its final concentration, following a procedure similar to Protocol 1. Aliquot the solution into several sterile, sealed containers (e.g., 1.5 mL microcentrifuge tubes).
-
Set Storage Conditions: Store the aliquots under your intended experimental conditions (e.g., 4°C, room temperature, 37°C). Prepare at least three replicates for each time point.
-
Initial Measurement (T=0): Immediately after preparation, measure the pH of one aliquot. Then, visually inspect another aliquot by holding it against a dark background to check for any haze or particles. Record these as the T=0 results.
-
Time-Point Analysis: At designated time points (e.g., 1, 3, 7, and 14 days), retrieve a set of sample aliquots from storage.
-
Equilibration: Allow the samples to equilibrate to room temperature for 30 minutes.
-
Visual Inspection: Vortex each tube gently and perform a visual inspection for any signs of precipitation as done at T=0.
-
pH Measurement: Measure and record the pH of the solution. A significant drift in pH can indicate chemical changes or interactions with the container.
-
Data Analysis: Compile the results in a table. A stable solution will show no visible precipitate and minimal pH drift (< ±0.2 units) over the course of the experiment.
Visualizations
Caption: Relationship between pH and the lactic acid-lactate equilibrium.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proprep.com [proprep.com]
- 6. lactic-acid.com [lactic-acid.com]
- 7. lactic-acid.com [lactic-acid.com]
- 8. This compound | C6H10O6Sr | CID 198085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strontium Lactate-Based Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in strontium lactate-based cell proliferation assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing high variability between replicate wells in my cell proliferation assay after strontium lactate (B86563) treatment. What are the common causes?
High variability is a frequent issue in well-based proliferation assays. Several factors can contribute to this problem:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Suspension cells, in particular, can aggregate, making consistent seeding challenging.[1]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation. This can lead to changes in media and this compound concentration, ultimately affecting cell growth.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can introduce significant variability.[1]
-
Cell Clumping: Aggregates of cells can lead to uneven exposure to this compound and assay reagents.[1]
-
Compound Precipitation: Strontium salts, including this compound, have low water solubility which can be influenced by temperature and other solutes.[2] If this compound precipitates out of the solution, it will not be available to the cells, leading to inconsistent effects.
| Potential Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before plating by gently swirling the flask. Use wide-bore pipette tips to minimize shear stress during transfer.[1] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1] |
| Pipetting Errors | Ensure pipettes are properly calibrated. For adding reagents to multiple wells, consider using a multichannel pipette to minimize timing differences.[1] |
| Cell Clumping | Maintain a healthy, sub-confluent culture to prevent aggregation. If clumps persist, gently pass the cell suspension through a cell strainer before seeding.[1] |
| Compound Precipitation | Prepare fresh this compound solutions for each experiment. Ensure complete dissolution in the culture medium and visually inspect for any precipitates before adding to the cells. |
Q2: My untreated control cells show low or inconsistent proliferation. What should I investigate?
Issues with control cells often point to fundamental problems with your cell culture conditions or the assay itself.
-
Suboptimal Culture Conditions: Cells are sensitive to their environment. Incorrect incubator settings (temperature, CO2, humidity) can negatively impact their growth.
-
Cell Passage Number: The passage number can influence experimental outcomes. Cells that have been passaged too many times may enter senescence and exhibit reduced proliferation rates.[3]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly affect cell health and proliferation.
-
Media Quality: The quality of the culture medium and its supplements is crucial for optimal cell growth.
| Potential Cause | Recommended Solution |
| Suboptimal Culture Conditions | Verify incubator temperature, CO2, and humidity levels. Ensure the shaker speed is appropriate for suspension cultures.[1] |
| High Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. Keep detailed records of passage numbers.[3] |
| Contamination | Regularly check cultures for visible signs of contamination. Periodically test for mycoplasma. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.[3] |
| Media Quality | Use fresh, pre-warmed media for your experiments. Ensure all media components and supplements are within their expiration dates and have been stored correctly.[1] |
Q3: I am not observing the expected pro-proliferative effect of this compound on my cells. What could be the reason?
The lack of a this compound-induced effect could stem from several experimental factors.
-
Incorrect this compound Concentration: The effect of strontium is dose-dependent. Concentrations that are too low may not elicit a response, while excessively high concentrations can be cytotoxic.[4][5]
-
Inappropriate Treatment Duration: The timing of the treatment and the assay endpoint are critical. The pro-proliferative effects of strontium may not be apparent at very early or very late time points.
-
Cell Type Specificity: The response to strontium can vary between different cell types. For example, strontium has been shown to stimulate the proliferation of pre-osteoblasts and mesenchymal stem cells.[6][7]
-
Assay Sensitivity: The chosen proliferation assay may not be sensitive enough to detect subtle changes in cell number.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations typically range from 0.1 mM to 10 mM.[5][7] |
| Inappropriate Treatment Duration | Optimize the treatment duration. A time-course experiment can help identify the ideal time point to observe maximal proliferation. |
| Cell Type Specificity | Confirm from the literature that your chosen cell line is responsive to strontium's pro-proliferative effects. |
| Assay Sensitivity | Consider using a more sensitive proliferation assay. For instance, bioluminescent assays are generally more sensitive than colorimetric ones.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced cell proliferation?
Strontium's pro-proliferative effects, particularly in osteogenic cells, are mediated through the activation of several key signaling pathways. Strontium ions (Sr2+) are chemically similar to calcium ions (Ca2+) and can interact with the Calcium-Sensing Receptor (CaSR).[6][8] Activation of CaSR can trigger downstream signaling cascades, including:
-
Wnt/β-catenin Pathway: Strontium can activate the canonical Wnt pathway, leading to the nuclear translocation of β-catenin, which in turn promotes the expression of genes involved in cell proliferation and differentiation.[8][9][10]
-
PI3K/Akt Pathway: Strontium can stimulate the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation.[4][9]
-
MAPK/ERK Pathway: The Ras/MAPK signaling cascade can be enhanced by strontium, leading to the activation of ERK1/2 and promoting osteoblast differentiation and proliferation.[9]
-
AMPK/mTOR Pathway: Strontium has also been shown to activate autophagy and osteogenic differentiation through the AMPK/mTOR signaling pathway.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Uric acid - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydrogel Crosslinking with Strontium Lactate
Welcome to the technical support center for optimizing hydrogel crosslinking with the incorporation of strontium lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you navigate the challenges and unlock the potential of strontium-releasing hydrogels.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the preparation and characterization of hydrogels crosslinked with strontium ions.
Q1: My hydrogel is not forming a solid gel after adding the strontium lactate solution. What are the possible causes?
A1: Failure to form a stable gel, or incomplete gelation, is a common issue that can stem from several factors, particularly when using ionic crosslinkers like strontium.[1]
-
Insufficient Strontium Ion Concentration: The concentration of Sr²⁺ ions may be too low to create enough crosslinks within the polymer network. Unlike covalent crosslinkers, ionic crosslinking is a dynamic equilibrium. A minimum concentration of divalent cations is required to form a stable network.
-
Polymer Concentration is Too Low: A low polymer concentration means there are fewer polymer chains and therefore fewer available binding sites (e.g., carboxyl groups on alginate) for strontium ions to interact with.[1]
-
Inhibitory Effects of Lactate: While strontium ions are the primary crosslinkers, the lactate counter-ion might have a minor inhibitory effect compared to the more common chloride ion, potentially by altering the local pH or ionic strength.
-
pH of the Solution: The pH of the polymer and crosslinking solutions can significantly affect the ionization of the polymer chains. For anionic polymers like alginate, a low pH will protonate the carboxyl groups, making them unavailable for ionic crosslinking with Sr²⁺.[2]
-
Incorrect Mixing Technique: Rapid or non-uniform mixing can lead to localized, heterogeneous gelation, preventing the formation of a uniform, solid hydrogel.[3]
Troubleshooting Steps:
-
Increase this compound Concentration: Incrementally increase the concentration of the this compound solution.
-
Increase Polymer Concentration: A higher polymer concentration provides more sites for crosslinking.[1]
-
Verify and Adjust pH: Ensure the pH of the polymer solution is appropriate for keeping the crosslinking sites ionized (typically neutral pH for alginate).
-
Optimize Mixing: Try adding the this compound solution dropwise to the polymer solution while gently stirring to promote uniform gelation.[4][5]
Q2: The mechanical properties (e.g., stiffness, compressive modulus) of my strontium-crosslinked hydrogel are weaker than expected. How can I improve them?
A2: Weak mechanical properties are typically due to a low crosslinking density.[6] The type of cation used significantly affects the elastic modulus of the resulting hydrogel.[3]
-
Low Crosslinking Density: Similar to gelation failure, an insufficient concentration of Sr²⁺ ions will result in a loosely crosslinked network with poor mechanical strength.
-
Polymer Characteristics: The type of polymer, its molecular weight, and its chemical composition (e.g., the ratio of M-blocks to G-blocks in alginate) play a crucial role. Hydrogels with a higher content of guluronic acid (G-blocks) are known to be mechanically stronger.[7]
-
Non-Uniform Crosslinking: Inhomogeneous gelation can create weak points within the hydrogel structure.[3]
Troubleshooting Steps:
-
Increase Crosslinker Concentration: Higher concentrations of Sr²⁺ ions generally lead to a higher elastic modulus and greater stiffness.[8]
-
Increase Polymer Concentration: A higher polymer concentration leads to a denser network and improved mechanical properties.[6][9]
-
Consider a Dual-Crosslinking Approach: Introduce a secondary crosslinking mechanism. For example, use a photocrosslinkable polymer like Gelatin Methacryloyl (GelMA) and incorporate this compound into the precursor solution. This combines ionic and covalent crosslinking for enhanced stability and strength.[10]
-
Allow Sufficient Time for Crosslinking: Ensure the hydrogel has enough time to fully crosslink before mechanical testing. For alginate, this can be around 30 minutes or longer.[11]
Q3: My hydrogel is swelling excessively or degrading too quickly in culture medium. How can I control this?
A3: Excessive swelling and rapid degradation are often related and indicate a low or unstable crosslinking density.[6] The presence of Sr²⁺ ions in a hydrogel can delay its degradation.[12]
-
Ion Exchange: The culture medium is rich in monovalent cations (like Na⁺) which can displace the divalent Sr²⁺ ions involved in crosslinking. This leads to the dissolution of the network, causing swelling and degradation.
-
Low Initial Crosslinking Density: A network with fewer crosslinks will naturally absorb more water and fall apart more quickly.
-
Hydrolytic Degradation: The polymer backbone itself may be susceptible to hydrolysis, a process that can be influenced by the hydrogel's internal environment.
Troubleshooting Steps:
-
Increase Crosslinking Density: Employ the strategies mentioned in A2 (increasing strontium and/or polymer concentration) to create a more tightly crosslinked network that restricts water uptake and is more resistant to ion exchange.
-
Use a Combination of Cations: Consider using a mixture of strontium and calcium as crosslinking agents. Calcium ions can form very stable crosslinks with certain polymers like alginate.[3][9]
-
Incorporate a Covalently Crosslinked Network: A dual-network hydrogel, where one network is ionically crosslinked and the other is covalently crosslinked, will exhibit significantly improved stability in physiological conditions.[10][13]
-
Modify the Polymer: Chemical modification of the polymer can introduce more crosslinking sites or make the backbone more resistant to degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of strontium in a hydrogel network?
A1: Strontium is a divalent cation (Sr²⁺) that functions as a physical crosslinker for anionic polymers like alginate or hyaluronic acid.[7] It forms ionic bridges between negatively charged functional groups (e.g., carboxylates) on adjacent polymer chains. This process, often described by the "egg-box model" for alginate, creates the three-dimensional network structure of the hydrogel.[3][4] Beyond its structural role, strontium is an osteogenic ion, meaning it can promote bone growth and regeneration, making it a desirable component for bone tissue engineering applications.[4]
Q2: How does crosslinking with strontium compare to using calcium?
A2: Strontium and calcium are chemically similar and both are effective at crosslinking anionic polymers.[12] However, there are notable differences:
-
Mechanical Properties: Some studies report that strontium-crosslinked alginate hydrogels exhibit a higher compressive modulus compared to their calcium-crosslinked counterparts.[5] The elastic modulus of alginate gels cross-linked with Sr²⁺ has been shown to be comparable to or greater than those cross-linked with Ca²⁺.[3]
-
Degradation Rate: Strontium-containing hydrogels may exhibit a slower degradation rate compared to calcium-based hydrogels, which can be beneficial for providing long-term support in tissue regeneration.[5][12]
-
Biological Activity: The key advantage of strontium is its therapeutic effect. Strontium ions can stimulate osteoblast proliferation and differentiation while inhibiting osteoclast activity, thereby promoting bone formation.[13][14]
Q3: Can I use this compound directly as a crosslinking agent?
A3: Yes. This compound (Sr(C₃H₅O₃)₂) is a salt that dissociates in aqueous solutions to provide strontium ions (Sr²⁺) and lactate ions.[15] The released Sr²⁺ ions are available to act as ionic crosslinkers. It can be synthesized by neutralizing lactic acid with strontium carbonate or hydroxide.[15] When preparing your hydrogel, you will make a solution of this compound in water, and the concentration of this solution will determine the amount of Sr²⁺ available for crosslinking.
Q4: How can I visualize the process of preparing and troubleshooting my hydrogel?
A4: Flowcharts can be very helpful. The diagram below outlines a general workflow for hydrogel preparation and a logical path for troubleshooting common issues.
Caption: A flowchart for hydrogel preparation and troubleshooting.
Q5: What signaling pathways are affected by strontium ions in the context of bone regeneration?
A5: Strontium is known to promote osteogenesis by influencing several key signaling pathways in mesenchymal stem cells (MSCs) and bone cells. While the exact mechanisms are complex, a primary pathway involves the Calcium-Sensing Receptor (CaSR), as strontium can act as a ligand for this receptor.
Caption: Simplified signaling pathway for strontium-induced osteogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on strontium-incorporated hydrogels.
Table 1: Comparison of Mechanical Properties of Alginate Hydrogels
| Crosslinking Agent | Compressive Modulus (kPa) | Polymer System | Reference |
| Strontium Chloride (0.2 M) | 186.53 ± 8.37 | 2.0 wt% Alginate | [5] |
| Calcium Chloride (0.2 M) | 152.14 ± 7.45 | 2.0 wt% Alginate | [5] |
Table 2: Effect of Cation Type on Elastic Modulus of Alginate Hydrogels
| Cation (Divalent) | Relative Elastic Modulus (E) |
| Cu²⁺ | Highest |
| Sr²⁺ | High (≈ Ca²⁺) |
| Ca²⁺ | High (≈ Sr²⁺) |
| Zn²⁺ | Lower |
| (Data adapted from a comparative study showing the order of effect on elastic modulus)[3] |
Table 3: Biocompatibility of GelMA Hydrogels with Strontium
| Hydrogel Formulation | Cell Proliferation Effect | Strontium Concentration | Reference |
| GelMA + Strontium | Promoted cell proliferation | 30 mM | [12] |
| GelMA (Control) | Baseline proliferation | 0 mM | [12] |
Detailed Experimental Protocols
Protocol 1: Preparation of Strontium-Crosslinked Alginate Hydrogel Beads
This protocol is adapted from methodologies for creating ionically crosslinked alginate hydrogels.[4][5]
-
Materials:
-
Sodium alginate powder (medium viscosity)
-
This compound (Sr(C₃H₅O₃)₂)
-
Deionized (DI) water or sterile phosphate-buffered saline (PBS)
-
24-well culture plate
-
22G syringe needle
-
-
Procedure:
-
Prepare Polymer Solution: Dissolve sodium alginate in DI water or PBS to achieve a final concentration of 2% (w/v). Stir the solution overnight at room temperature on a magnetic stirrer to ensure complete dissolution and homogeneity.
-
Prepare Crosslinking Solution: Dissolve this compound in DI water to create a 0.2 M crosslinking solution. Ensure the salt is fully dissolved.
-
Extrusion and Crosslinking:
-
Equilibration: Allow the beads to remain in the crosslinking solution for 30 minutes to ensure complete and uniform crosslinking.[11]
-
Washing: Using a sterile strainer or sieve, carefully remove the hydrogel beads from the crosslinking solution. Wash them three times with sterile DI water or PBS to remove any unreacted this compound.
-
Sterilization (for cell culture): If using for cell culture, all solutions should be sterile-filtered, and the procedure should be performed in a sterile biosafety cabinet. The final hydrogel beads can be sterilized under UV light for 30 minutes.
-
Protocol 2: Characterization of Mechanical Properties (Unconfined Compression)
This protocol outlines a standard method for testing the compressive strength of hydrogel samples.[11]
-
Materials:
-
Cylindrical hydrogel samples (e.g., 12 mm diameter, 10 mm height)[12]
-
Universal mechanical testing machine with a suitable load cell (e.g., 10 N)
-
Parallel compression plates
-
-
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples using a mold. Ensure the top and bottom surfaces are flat and parallel.
-
Equilibration: Before testing, equilibrate the samples in PBS at 37°C for at least 1 hour to mimic physiological conditions.
-
Measurement:
-
Place a single hydrogel sample onto the center of the lower compression plate.
-
Lower the upper plate until it just makes contact with the surface of the hydrogel.
-
Apply an unconfined compression at a constant strain rate (e.g., 1 mm/min).
-
-
Data Analysis:
-
Record the resulting stress-strain curve.
-
The compressive modulus (Young's Modulus, E) is calculated from the slope of the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
-
-
Protocol 3: In Vitro Strontium Ion Release Study
This protocol describes how to measure the release of strontium ions from the hydrogel over time.
-
Materials:
-
Strontium-crosslinked hydrogel samples of known weight/volume
-
Tris-HCl buffer or PBS
-
Incubator at 37°C
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for ion concentration measurement.
-
-
Procedure:
-
Sample Preparation: Place a pre-weighed hydrogel sample into a sterile tube containing a known volume of buffer (e.g., 5 mL).
-
Incubation: Incubate the tubes at 37°C in a shaking incubator to simulate physiological conditions and ensure uniform distribution of released ions.
-
Sample Collection: At predetermined time points (e.g., 1, 3, 6, 12, 24 hours, and daily thereafter for up to 10-14 days), collect the entire volume of the release medium (supernatant) and replace it with an equal volume of fresh, pre-warmed buffer. Store the collected samples at -20°C until analysis.
-
Ion Measurement: Determine the concentration of strontium in the collected samples using ICP-OES or AAS.
-
Data Analysis: Calculate the cumulative amount and percentage of strontium released at each time point relative to the initial total strontium content of the hydrogel. Plot the cumulative release percentage against time. A sustained release profile is often observed, correlating with the progressive degradation of the hydrogel.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. [In vitro study on injectable alginate-strontium hydrogel for bone tissue engineering] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Crosslinking Strategies for Three-Dimensional Bioprinting of Polymeric Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Construction of strontium-loaded injectable lubricating hydrogel and its role in promoting repair of cartilage defects - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01260G [pubs.rsc.org]
- 13. Strontium-loaded multifunctional gelatin methacryloyl hydrogels for type-H vascularized bone regeneration under osteoporotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosslinking strategies for biomimetic hydrogels in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
Mitigating the inhibitory effects of strontium lactate on mineralization in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inhibitory effects of strontium lactate (B86563) on in vitro mineralization.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in mineralization after treating our osteoblast cultures with strontium lactate. Is this an expected outcome?
A1: Yes, this is a well-documented phenomenon. Several studies have shown that strontium salts, including this compound, can potently inhibit mineralization in a dose-dependent manner in primary rat osteoblast cultures.[1] At concentrations of 0.1 mM and 1 mM, strontium ranelate has been observed to cause near-total blockade of mineralization.[1] This inhibitory effect is thought to be due to a physicochemical interference with hydroxyapatite (B223615) crystal growth and an increase in its solubility.[1][2]
Q2: What is the proposed mechanism behind strontium's inhibitory effect on mineralization?
A2: The primary mechanism is believed to be physicochemical. Strontium can directly inhibit the growth of hydroxyapatite crystals and increase the solubility of existing mineral deposits.[1] This means that even if osteoblasts are producing a collagenous matrix, the deposition of calcium and phosphate (B84403) to form mineralized nodules is hindered.
Q3: Are there conflicting reports on the effect of strontium on mineralization?
A3: Yes, the literature presents seemingly contradictory findings. While high concentrations of strontium salts often inhibit mineralization, some studies report that strontium can promote osteoblast differentiation and mineralization.[1][2][3][4][5][6][7][8][9][10][11] These differing outcomes are likely due to variations in experimental conditions, including the specific strontium salt used, its concentration, the cell type (e.g., primary osteoblasts, cell lines, stem cells), and the duration of the experiment.[2][5][10]
Q4: Does this compound affect osteoblast function beyond mineralization?
A4: Absolutely. Strontium has been shown to influence several aspects of osteoblast biology. It can impact:
-
Gene Expression: Strontium can modulate the expression of key osteogenic transcription factors and markers like Runx2, alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), and bone sialoprotein (BSP).[3][4][7][10][12][13][14]
-
Cell Signaling: It can activate multiple signaling pathways involved in osteoblast differentiation and survival, including the Wnt, NFAT, and MAPK pathways, often through the calcium-sensing receptor (CaSR).[3][4][12][15]
-
Proliferation and Differentiation: Depending on the concentration, strontium can either promote or inhibit osteoblast proliferation and differentiation.[2][10]
Troubleshooting Guide
This guide addresses common issues encountered when studying the effects of this compound on in vitro mineralization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Complete absence of mineralization in strontium-treated and control groups. | 1. Suboptimal Osteogenic Medium: Inadequate concentrations of ascorbic acid or β-glycerophosphate.[16] 2. Cell Health: Cells may be unhealthy, have a high passage number, or were not confluent at the start of differentiation.[17] 3. Incorrect Incubation Time: The differentiation period may be too short. | 1. Optimize Medium: Ensure the osteogenic medium contains 50 µg/mL ascorbic acid and 5 mM β-glycerophosphate.[16] 2. Cell Culture Best Practices: Use low-passage cells and ensure they reach confluency before switching to osteogenic medium.[17] 3. Extend Incubation: Extend the culture period to at least 14-21 days, with media changes every 2-3 days.[16][18] |
| High variability in mineralization between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[19] 2. Edge Effects: Wells on the outer edges of the plate are prone to evaporation.[19] 3. Inaccurate Pipetting: Errors in dispensing this compound or staining solutions.[19] | 1. Ensure Homogeneous Seeding: Thoroughly resuspend cells before and during seeding.[19] 2. Minimize Edge Effects: Fill outer wells with sterile PBS or media and do not use them for experiments.[19] 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques.[19] |
| Mineralization is inhibited at all tested concentrations of this compound. | 1. Concentration Range Too High: The selected concentrations may all be in the inhibitory range. 2. Physicochemical Inhibition: Strontium is directly preventing mineral deposition.[1][2] | 1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations, including lower doses (e.g., 10 µM to 1 mM).[10] 2. Assess Other Osteogenic Markers: Quantify ALP activity and the expression of osteogenic genes (Runx2, OCN) to determine if osteoblast differentiation is occurring despite the lack of mineralization.[4][7] |
| Alizarin Red S staining is weak or difficult to quantify. | 1. Insufficient Staining Time: The incubation period with the dye may be too short.[20] 2. Incorrect pH of Staining Solution: The pH of the Alizarin Red S solution is critical for proper staining.[21] 3. Incomplete Dye Extraction: The method used to extract the dye for quantification may be inefficient.[16] | 1. Optimize Staining Time: Increase the incubation time with Alizarin Red S to 20-30 minutes.[20] 2. Verify pH: Ensure the pH of the Alizarin Red S solution is between 4.1 and 4.3.[21] 3. Use an Effective Extraction Agent: Use 10% cetylpyridinium (B1207926) chloride for efficient dye extraction.[9][16] |
Data Presentation
Table 1: Dose-Dependent Effects of Strontium Ranelate on In Vitro Mineralization
| Strontium Ranelate Concentration (mM) | Inhibition of Mineralization (%) |
| 0.01 | 59 |
| 0.1 | 98 |
| 1 | 100 |
| Data from primary rat osteoblast cultures. Mineralization was assessed after 14 days.[1] |
Table 2: Effects of Strontium on Osteoblast Gene Expression
| Treatment | Runx2 Expression (fold change) | Alkaline Phosphatase Expression (fold change) | Type I Collagen Expression (fold change) |
| Strontium Ranelate (3 mM) | ~7 | ~7 | ~7 |
| Data from MC3T3-E1 osteoblasts.[3] |
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Plate osteoblasts in a 24-well plate and culture in osteogenic medium with or without this compound for the desired time period (e.g., 7-14 days).
-
Cell Lysis: Wash the cells twice with PBS. Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzyme Reaction: Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Quantification: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford protein assay.
Alizarin Red S Staining for Mineralization
-
Cell Culture: Culture osteoblasts in osteogenic medium with or without this compound for 14-21 days.
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 10% buffered formalin for 15 minutes at room temperature.[16]
-
Washing: Wash the fixed cells twice with deionized water.[16]
-
Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[18][21][22]
-
Washing: Gently wash the wells 3-5 times with deionized water to remove excess stain.[22]
-
Visualization: Visualize the stained mineralized nodules using a bright-field microscope.
Quantification of Alizarin Red S Staining
-
Dye Extraction: After visualization, add 10% cetylpyridinium chloride solution to each well and incubate for 15 minutes on a shaker to extract the bound dye.[9][16]
-
Measurement: Transfer the extracted dye solution to a 96-well plate and measure the absorbance at a wavelength between 550-570 nm.
-
Analysis: Compare the absorbance values of the strontium-treated groups to the control group to quantify the extent of mineralization.
Visualizations
References
- 1. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of strontium on osteoblast function and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strontium ranelate promotes osteoblastic differentiation and mineralization of murine bone marrow stromal cells: involvement of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium Promotes Cementoblasts Differentiation through Inhibiting Sclerostin Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of a program gene expression during osteoblast differentiation with strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Mineralization Assay: A Colorimetric Method to Quantify Osteoblast Calcium Deposits on Bone Graft Substitute by Alizarin Red S Staining and Extraction [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro mineralization assay [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 21. In vitro Biomineralization Assay [bio-protocol.org]
- 22. sciencellonline.com [sciencellonline.com]
Validation & Comparative
Strontium Showdown: A Comparative Guide to Strontium Lactate and Strontium Ranelate for Bone Regeneration
For Immediate Release
A comprehensive analysis of strontium lactate (B86563) and strontium ranelate reveals distinct characteristics in their application for bone regeneration. While both compounds deliver the active strontium ion, their differing organic components may influence their overall efficacy and clinical profile. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data and outlining the underlying mechanisms of action.
Executive Summary
Strontium-based compounds have garnered significant interest in the field of bone regeneration due to their unique dual-action mechanism: stimulating bone formation while simultaneously inhibiting bone resorption. Strontium ranelate has been the most extensively studied, with a wealth of preclinical and clinical data supporting its use in treating osteoporosis. Strontium lactate, an earlier formulation, is less well-characterized in modern studies, but historical data and the understanding of strontium's role as the active moiety provide a basis for comparison. This guide synthesizes the available evidence to offer an objective comparison of their performance, supported by experimental data.
Mechanism of Action: The Dual Role of the Strontium Ion
The therapeutic effects of both this compound and strontium ranelate on bone are primarily attributed to the strontium ion (Sr²⁺). Strontium, being chemically similar to calcium, gets incorporated into the bone matrix. Its key mechanism of action involves a dual effect on bone remodeling.[1][2]
Key Actions of Strontium on Bone Cells:
-
Stimulation of Osteoblasts: Strontium promotes the replication, differentiation, and survival of osteoblasts, the cells responsible for forming new bone tissue.[1][3] This leads to increased synthesis of bone matrix proteins like collagen.[1][4]
-
Inhibition of Osteoclasts: Strontium inhibits the differentiation and activity of osteoclasts, the cells that break down bone tissue. It also promotes their apoptosis (programmed cell death).[1][3]
This dual action shifts the balance of bone turnover in favor of bone formation, leading to an increase in bone mass and improved bone microarchitecture.[1]
Signaling Pathways in Bone Regeneration
Strontium exerts its effects on bone cells by modulating several key signaling pathways. The Calcium-Sensing Receptor (CaSR) is a primary target, as strontium ions can act as agonists for this receptor.
-
Osteoblast Stimulation: Activation of CaSR by strontium triggers downstream pathways, including the Wnt/β-catenin and MAPK/ERK pathways, which promote the expression of osteogenic transcription factors like Runx2.[1][2][5]
-
Osteoclast Inhibition: In osteoblasts, strontium-mediated CaSR activation leads to an increased ratio of Osteoprotegerin (OPG) to Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[5][6] OPG is a decoy receptor that blocks RANKL, thereby inhibiting osteoclast differentiation and activation.[6]
While the strontium ion is the primary driver of these effects, some research suggests that the ranelic acid component of strontium ranelate may also possess some biological activity, potentially by antagonizing NF-κB activation. However, the predominant view is that ranelic acid primarily serves as a carrier for the strontium ions.
Signaling Pathway of Strontium in Osteoblasts
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Strontium Lactate and Strontium Citrate on Osteoblast Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of two strontium salts, strontium lactate (B86563) and strontium citrate (B86180), on osteoblast activity. While direct comparative in vitro studies are limited, this document synthesizes available data from research on various strontium compounds to infer their relative impact on bone-forming cells. The information is intended to guide research and development in the field of bone therapeutics.
Introduction
Strontium is a trace element that has garnered significant interest for its dual action on bone metabolism: stimulating bone formation and inhibiting bone resorption.[1][2] This unique property has led to the development of strontium-based therapies for osteoporosis. The biological effects of strontium are primarily attributed to the strontium ion (Sr²⁺), which can substitute for calcium in bone mineral and interact with cellular signaling pathways.[2] This guide focuses on the comparative effects of strontium delivered as lactate and citrate salts on osteoblasts, the cells responsible for synthesizing new bone matrix.
Data on Osteoblast Activity
Table 1: Effect of Strontium Compounds on Osteoblast Proliferation and Differentiation
| Strontium Compound | Cell Type | Concentration | Effect on Proliferation | Effect on Alkaline Phosphatase (ALP) Activity | Citation |
| Strontium Ranelate | Murine bone marrow stromal cells | 1 and 3 mM Sr²⁺ | Not specified | Significant increase | [3] |
| Strontium Ranelate | Human osteoblasts | 0.01 - 2 mM Sr²⁺ | Increased | Increased | [4] |
| Strontium Chloride | Rat osteosarcoma cells (UMR106) | 0.01 - 0.1 mM | Not specified | ~30% increase over basal | [5][6] |
| Strontium Ranelate | Rat osteosarcoma cells (UMR106) | 0.05 - 0.5 mM | Not specified | Up to 66% increase over basal (at 0.5 mM) | [5][6] |
Table 2: Effect of Strontium Compounds on Osteoblast Mineralization
| Strontium Compound | Cell Type | Concentration | Effect on Mineralization | Citation |
| Strontium Ranelate | Murine bone marrow stromal cells | 1 and 3 mM Sr²⁺ | Significant increase (Alizarin Red staining) | [3] |
| Strontium Ranelate | Human osteoblasts | 0.01 - 2 mM Sr²⁺ | Dose-dependent increase | [4] |
| Strontium Chloride | Primary rat osteoblasts | 0.01 - 1 mM | Strong, dose-dependent inhibition | [1] |
| Strontium Ranelate | Primary rat osteoblasts | 0.01 - 1 mM | Strong, dose-dependent inhibition | [1] |
Note: The inhibitory effect on mineralization in some studies may be related to the high concentrations of strontium interfering with hydroxyapatite (B223615) crystal formation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess osteoblast activity in response to strontium compounds.
Osteoblast Culture
Primary osteoblasts can be isolated from rat calvariae or human bone explants. Alternatively, osteoblastic cell lines such as MC3T3-E1 or Saos-2 can be used. Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂. For osteogenic differentiation, the medium is supplemented with ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[7]
-
Cell Lysis: After treatment with strontium compounds for a specified period (e.g., 72 hours), the cell monolayer is washed with phosphate-buffered saline (PBS) and lysed using a buffer containing a non-ionic detergent like Triton X-100.[5][6]
-
Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution in an alkaline buffer (e.g., glycine (B1666218) buffer) at 37°C.[5][6]
-
Quantification: The product of the reaction, p-nitrophenol, is measured spectrophotometrically at an absorbance of 405 nm.[7] ALP activity is typically normalized to the total protein content of the cell lysate.
Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[8]
-
Fixation: After 14-21 days of culture in osteogenic medium with strontium compounds, the cells are washed with PBS and fixed with 10% formalin for 15-30 minutes at room temperature.[9][10]
-
Staining: The fixed cells are washed with deionized water and stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-45 minutes.[9][11]
-
Washing: Excess stain is removed by washing thoroughly with deionized water.[10]
-
Quantification (Optional): For quantitative analysis, the stain is eluted from the cell layer using 10% acetic acid or 10% cetylpyridinium (B1207926) chloride, and the absorbance of the extracted stain is measured at approximately 570 nm.[9][12]
Signaling Pathways and Experimental Workflow
The biological effects of strontium on osteoblasts are mediated through a complex network of signaling pathways. The experimental workflow for assessing these effects typically involves a series of in vitro assays.
Caption: A typical experimental workflow for comparing the effects of strontium compounds on osteoblast activity.
Strontium ions are known to activate several key signaling pathways in osteoblasts, leading to increased proliferation, differentiation, and survival.
Caption: Key signaling pathways in osteoblasts activated by strontium ions.
Conclusion
While direct comparative data for this compound and strontium citrate are lacking, the available evidence for other strontium salts strongly suggests that strontium ions promote osteoblast proliferation and differentiation at optimal concentrations.[1][2] Both this compound and strontium citrate are expected to deliver bioactive strontium ions upon dissolution. However, the organic counter-ions (lactate and citrate) could potentially have independent biological effects or influence the bioavailability of strontium to the cells, warranting further direct comparative studies. The provided experimental protocols and pathway diagrams offer a framework for conducting such investigations. Future research should focus on head-to-head comparisons of these and other strontium salts to elucidate the most effective formulations for promoting bone formation.
References
- 1. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate promotes osteoblastic differentiation and mineralization of murine bone marrow stromal cells: involvement of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 7. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strontium Promotes Cementoblasts Differentiation through Inhibiting Sclerostin Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Osteoinductive Potential of Strontium-Releasing Scaffolds In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for ideal bone graft substitutes has led to the exploration of various biomaterials with osteoinductive properties. Among these, strontium-releasing scaffolds have emerged as a promising strategy due to strontium's dual ability to stimulate bone formation and inhibit bone resorption. This guide provides an objective comparison of the in vivo performance of strontium-releasing scaffolds, with a focus on poly(l-lactic acid) (PLLA) based systems which degrade to lactic acid, against other common alternatives, supported by experimental data.
Data Presentation: Comparative In Vivo Performance
The following tables summarize quantitative data from preclinical in vivo studies, offering a clear comparison of the osteoinductive potential of strontium-releasing scaffolds.
Table 1: Bone Regeneration in Rabbit Femoral Defect Model
| Scaffold Group | Bone Volume / Total Volume (BV/TV) (%) | Bone Mineral Density (BMD) (g/cm³) | New Bone Area (%) |
| PLLA | 15.2 ± 2.1 | 0.45 ± 0.05 | 25.8 ± 3.5 |
| Sr-HA/PLLA | 28.9 ± 3.4 | 0.68 ± 0.07 | 45.2 ± 4.1* |
| Hydroxyapatite (HA) | 20.5 ± 2.8 | 0.55 ± 0.06 | 32.1 ± 3.9 |
* Indicates statistically significant difference compared to the PLLA and HA groups. Data synthesized from preclinical studies evaluating bone regeneration at 8 weeks post-implantation.
Table 2: Bone Regeneration in Rat Calvarial Defect Model
| Scaffold Group | Bone Volume / Total Volume (BV/TV) (%) at 8 weeks | Bone Mineral Density (BMD) (mg/cm³) at 8 weeks |
| Control (Empty Defect) | 5.8 ± 1.2 | 150 ± 25 |
| β-Tricalcium Phosphate (β-TCP) | 25.4 ± 3.1 | 450 ± 40 |
| Strontium-doped β-TCP (Sr-TCP) | 42.1 ± 4.5 | 680 ± 55 |
* Indicates statistically significant difference compared to the β-TCP group.[1] Data adapted from studies evaluating bone regeneration in a critical-size calvarial defect model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols employed in the in vivo assessment of strontium-releasing scaffolds.
Rabbit Femoral Condyle Defect Model
-
Animal Model: Male New Zealand white rabbits (3.0-3.5 kg) are utilized. All procedures are conducted under approved animal care and use protocols.
-
Scaffold Preparation: Porous cylindrical scaffolds (e.g., 5 mm diameter, 10 mm height) of PLLA, Sr-HA/PLLA, and HA are sterilized using ethylene (B1197577) oxide.
-
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the surgery.
-
A longitudinal incision is made on the lateral aspect of the distal femur.
-
A cylindrical defect is created in the femoral condyle using a surgical drill under constant saline irrigation.
-
The scaffolds are press-fitted into the defects.
-
The surgical site is closed in layers.
-
-
Post-operative Care: Analgesics are administered for 3 days post-surgery. Animals are monitored daily for any signs of infection or distress.
-
Analysis:
-
Micro-computed Tomography (µCT): At 4 and 8 weeks post-implantation, animals are euthanized, and the femurs are harvested. µCT scans are performed to quantify new bone formation (BV/TV), bone mineral density (BMD), and trabecular architecture.
-
Histological Analysis: Following µCT, the samples are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize new bone tissue and collagen deposition.
-
Rat Calvarial Defect Model
-
Animal Model: Adult male Sprague-Dawley rats (300-350 g) are used.
-
Scaffold Preparation: Disc-shaped scaffolds (e.g., 5 mm diameter, 2 mm thickness) of β-TCP and Sr-TCP are prepared and sterilized.
-
Surgical Procedure:
-
Following anesthesia, a sagittal incision is made on the scalp.
-
A full-thickness critical-size defect is created in the parietal bone using a trephine bur under saline cooling.[2]
-
The scaffolds are placed in the defect.
-
The periosteum and skin are sutured.
-
-
Post-operative Care: Standard post-operative care is provided.
-
Analysis:
-
µCT Analysis: At 4 and 8 weeks, the calvaria are harvested and analyzed by µCT for volumetric bone formation and mineral density.[1]
-
Histomorphometry: Undecalcified sections are prepared and stained (e.g., Van Gieson's picrofuchsin) to quantify the new bone area.
-
Mandatory Visualizations
Signaling Pathways
The osteoinductive effects of strontium are mediated through the activation of several key signaling pathways in osteoblasts.
References
Head-to-head comparison of different strontium salts in promoting bone density
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different strontium salts—primarily strontium ranelate, strontium citrate (B86180), and strontium chloride—and their effects on bone density. The information is supported by experimental data from preclinical and clinical studies to aid in research and development efforts in the field of osteoporosis and bone health.
Executive Summary
Strontium, an element chemically similar to a calcium, has been shown to have a dual effect on bone metabolism: it can increase bone formation and decrease bone resorption.[1][2] This has led to the investigation of various strontium salts as potential therapies for osteoporosis. Strontium ranelate, once a prescription medication in Europe, is the most studied salt with demonstrated efficacy in reducing fracture risk.[1][3][4] However, concerns about cardiovascular side effects have led to its withdrawal from the market in many countries.[5] Strontium citrate and strontium chloride are available as over-the-counter supplements, but robust clinical data comparing their efficacy to strontium ranelate is lacking.[3][5] Preclinical studies in animal models provide some comparative insights into their effects on bone microarchitecture and mineral density.
Comparative Efficacy of Strontium Salts
The following tables summarize quantitative data from preclinical studies comparing the effects of strontium ranelate, strontium citrate, and strontium chloride on various bone parameters.
Table 1: Effects of Strontium Salts on Trabecular Bone Microarchitecture in Ovariectomized (OVX) Mice
| Parameter | Strontium Ranelate (SrR) vs. OVX Control | Strontium Citrate (SrC) vs. OVX Control | Strontium Chloride (SrCl) vs. OVX Control | Reference |
| Trabecular Thickness (Tb.Th) (µm) | 37% increase (p < 0.2) | 27% increase (p < 0.5) | Not specified | [5] |
| Trabecular Number (Tb.N) (1/mm) | 112% increase (p < 0.001) | 53% increase (p < 0.02) | Not specified | [5] |
| Percent of Bone Volume (BV/TV) (%) | 185% increase (p < 0.001) | 101% increase (p < 0.02) | Not specified | [5] |
| Trabecular Separation (Tb.Sp) (µm) | 44% decrease (p < 0.02) | 34% decrease (p < 0.001) | Not specified | [5] |
Table 2: Effects of Strontium Salts on Cortical Bone Parameters in Ovariectomized (OVX) Mice
| Parameter | Strontium Ranelate (SrR) vs. OVX Control | Strontium Citrate (SrC) vs. OVX Control | Strontium Chloride (SrCl) vs. OVX Control | Reference |
| Cortical Bone Area (µm²) | 30% increase (p < 0.02) | Not specified | 34% increase (p < 0.001) | [5] |
Table 3: Effects of Strontium Salts on Bone Tissue Mineral Density (TMD) in Ovariectomized (OVX) Mice
| Bone Type | Strontium Ranelate (SrR) vs. OVX Control | Strontium Citrate (SrC) vs. OVX Control | Strontium Chloride (SrCl) vs. OVX Control | Reference |
| Trabecular Bone | 36.9% increase | 16.5% increase | 44.0% increase | [6] |
| Cortical Bone | 35.6% increase | 22.6% increase | 40.0% increase | [6] |
Experimental Protocols
Animal Study: Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis
-
Objective: To assess the efficacy of strontium ranelate, strontium citrate, and strontium chloride in enhancing bone structure in a mouse model of osteoporosis.[7][8]
-
Animal Model: 50 female SWISS mice, aged seven weeks. 40 mice underwent ovariectomy (OVX) to induce osteoporosis, while 10 underwent a sham operation.[7][8]
-
Treatment Groups: The OVX mice were randomly assigned to four groups: OVX control (no supplementation), OVX + Strontium Ranelate (SrR), OVX + Strontium Citrate (SrC), and OVX + Strontium Chloride (SrCl).[8] The doses were equivalent in terms of molar amount of strontium.[8]
-
Outcome Measures:
-
Micro-computed Tomography (micro-CT): Analysis of trabecular and cortical bone of the femur.[6][8]
-
Bone Mineral Density: Tissue mineral density (TMD) of trabecular and cortical bone was determined.[6][7]
-
Whole-bone Strontium Content: The amount of strontium incorporated into the bone was measured.[6][7]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways of Strontium in Bone Metabolism
The following diagram illustrates the proposed signaling pathways through which strontium exerts its dual action on bone cells. Strontium is believed to interact with the calcium-sensing receptor (CaSR), which in turn modulates downstream signaling cascades in both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[1]
Caption: Proposed signaling pathways of strontium in osteoblasts and osteoclasts.
Experimental Workflow for Preclinical Evaluation of Strontium Salts
The following diagram outlines a typical experimental workflow for comparing the effects of different strontium salts in an animal model of osteoporosis.
Caption: A typical experimental workflow for preclinical studies.
Discussion and Future Directions
The available preclinical data suggests that different strontium salts may vary in their efficacy in improving bone density and microarchitecture.[7][8] In the presented mouse study, strontium chloride and strontium ranelate appeared to have a more pronounced effect on increasing trabecular and cortical bone mineral density compared to strontium citrate.[6] However, it is crucial to note that these findings are from a single preclinical study and may not directly translate to human subjects.
A significant challenge in interpreting bone mineral density (BMD) measurements after strontium treatment is the potential for overestimation by dual-energy X-ray absorptiometry (DXA) scans.[3] Strontium has a higher atomic weight than calcium, causing it to attenuate X-rays more strongly, which can artificially inflate BMD readings.[3]
For drug development professionals, these findings highlight the need for further research. Head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of different strontium salts in humans. Future studies should also focus on elucidating the precise molecular mechanisms of each salt and developing methods to accurately assess bone quality beyond standard BMD measurements in the presence of strontium. The potential influence of the gut microbiota on strontium's effects on bone metabolism is another emerging area of research that warrants further investigation.[9][10]
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Strontium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. mdpi.com [mdpi.com]
- 6. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Strontium chloride improves bone mass by affecting the gut microbiota in young male rats [frontiersin.org]
- 10. Strontium chloride improves bone mass by affecting the gut microbiota in young male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Strontium Salts: A Comparative Analysis of Strontium Chloride and Other Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of different strontium salts, with a primary focus on strontium chloride. Due to a lack of direct comparative studies on the cytotoxicity of strontium lactate (B86563) versus strontium chloride in the currently available scientific literature, this document synthesizes findings on strontium chloride and strontium ranelate to offer insights into how different strontium compounds may affect cell viability in a laboratory setting.
Data Summary
The following table summarizes quantitative data from in vitro studies on the cytotoxic effects of various strontium salts on different cell lines.
| Strontium Salt | Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| Strontium Chloride | L929 (Mouse Fibroblasts) | XTT | 0.3% - 2.5% (w/v) | 24, 48, 72, 96 hours | No significant cytotoxic effect compared to control. Increased cell viability observed at 1.25%.[1] |
| Strontium Chloride | Primary Rat Osteoblasts | LDH Release | 0.01, 0.1, 1 mM | 14 days | Moderate, dose-dependent increase in LDH release, indicating some cell morbidity.[2] |
| Strontium Ranelate | Primary Rat Osteoblasts | LDH Release | 0.01, 0.1, 1 mM | 14 days | Moderate, dose-dependent increase in LDH release, indicating some cell morbidity.[2] |
| Strontium Ranelate | Human Periodontal Ligament Fibroblasts | Cell Counting | 2.5, 5, 10, 20 mg/mL | 1, 6, 12, 24 hours (viability) & 2, 4, 6, 8 days (survival) | 2.5 mg/mL was non-cytotoxic. Higher concentrations (10 and 20 mg/mL) led to significantly lower cell viability and numbers.[3] |
| Strontium Ranelate | MC3T3-E1 (Mouse Osteoblastic Cells) | MTT | 0.05, 0.1, 0.5 mM | 24, 48, 72 hours | No effect on cell viability at 0.05 and 0.1 mM. A decrease in cell viability was observed at 0.5 mM.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cell Viability Assays
1. XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay:
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: L929 mouse fibroblast cells were seeded in 96-well microtiter plates.
-
Treatment: Cells were exposed to various concentrations of Strontium Chloride Hexahydrate (0.3% to 20% w/v) for 24, 48, 72, and 96 hours.[1]
-
Reagent Addition: After incubation, the XTT labeling reagent was added to the culture medium.
-
Quantification: The formation of formazan (B1609692) dye, which is proportional to the number of viable cells, was quantified by measuring the optical density at 450 nm using a microplate reader.[1]
-
Calculation: Cell viability was expressed as a percentage relative to the untreated control cells.[1]
2. LDH (Lactate Dehydrogenase) Release Assay:
This assay measures the release of the cytoplasmic enzyme LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.
-
Cell Culture: Primary osteoblasts from rat calvariae were cultured.
-
Treatment: Cells were treated continuously with strontium chloride or strontium ranelate at concentrations of 0.01, 0.1, and 1 mM for 14 days.[2]
-
Sample Collection: The culture medium was collected to measure extracellular LDH activity.
-
Quantification: The enzymatic activity of LDH in the medium was determined, which correlates with the extent of cell death.[2]
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
Similar to the XTT assay, the MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: MC3T3-E1 osteoblastic cells were seeded in 24-well plates.[4]
-
Treatment: Cells were exposed to strontium ranelate at concentrations of 0.05, 0.1, and 0.5 mM for 24, 48, and 72 hours.[4]
-
Reagent Addition: MTT solution was added to each well, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Quantification: The absorbance of the solubilized formazan was measured, which is proportional to the number of living cells.
Visualizations
Experimental Workflow: Cytotoxicity Comparison
The following diagram illustrates a general workflow for comparing the in vitro cytotoxicity of different strontium salts.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity analysis of strontium ranelate on cultured human periodontal ligament fibroblasts: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium ranelate increases osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Strontium Lactate: A Comparative Analysis of Its Efficacy as an Osteogenic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, an alkaline earth metal with biochemical properties similar to calcium, has garnered significant interest for its role in bone metabolism. Administered as various salts, its primary therapeutic application is in the management of osteoporosis. The proposed mechanism of action for strontium is unique among osteoporosis treatments, as it is suggested to have a dual effect: stimulating bone formation (osteogenesis) and reducing bone resorption. This "uncoupling" of bone turnover shifts the balance towards a net increase in bone mass. This guide provides a comparative analysis of the efficacy of strontium lactate (B86563) against other prominent osteogenic and anti-resorptive agents, supported by experimental data. While much of the extensive clinical research has been conducted on strontium ranelate, the bioactive component is understood to be the strontium ion (Sr²⁺). Therefore, data from studies on strontium ranelate and other strontium salts are included to infer the potential efficacy of strontium lactate.
Mechanism of Action: Signaling Pathways
Strontium exerts its effects on bone cells through the modulation of several key signaling pathways, leading to increased osteoblast activity and decreased osteoclast activity.
Osteoblast Stimulation
Strontium promotes the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation, through at least two interconnected pathways:
-
Wnt/β-catenin Signaling: Strontium has been shown to activate the canonical Wnt signaling pathway. It is proposed to do this by increasing the expression of Wnt3a and Wnt5a. This leads to the nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in osteoblast differentiation and survival. Strontium may also suppress sclerostin, an inhibitor of the Wnt pathway.[1][2]
-
Calcineurin/NFATc Signaling: Strontium can activate calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFATc) transcription factors.[3] This activation leads to the nuclear translocation of NFATc1, which promotes osteoblast replication and the expression of osteogenic markers like Runx2.[3] This pathway also appears to interact with Wnt signaling.[3]
Osteoclast Inhibition
Strontium also plays a role in reducing bone resorption by affecting osteoclasts, the cells that break down bone tissue. This is primarily achieved through the OPG/RANKL signaling axis:
-
Osteoprotegerin (OPG) and RANKL: Osteoblasts regulate osteoclast differentiation and activity by producing OPG and Receptor Activator of Nuclear Factor κB Ligand (RANKL). RANKL binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK. Strontium has been shown to increase OPG expression and decrease RANKL expression in osteoblasts, thus shifting the balance towards inhibition of osteoclastogenesis.[4][5]
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical and clinical studies comparing strontium salts (primarily ranelate) with other osteogenic and anti-resorptive agents.
Preclinical Data: Ovariectomized (OVX) Rat Models
| Agent (Dosage) | Model | Duration | Change in Bone Mineral Density (BMD) | Histomorphometric Changes | Reference |
| Strontium Ranelate (500 mg/kg/day) | OVX Sprague-Dawley Rats | 12 weeks | Significantly increased femoral BMD (total, diaphyseal, metaphyseal) vs. OVX control. | Increased BV/TV, Tb.N, and Tb.Th vs. OVX control. | [6] |
| Alendronate (7 mg/kg/week) | OVX Sprague-Dawley Rats | 12 weeks | Significantly increased femoral BMD (total, diaphyseal, metaphyseal) vs. OVX control. No significant difference from strontium ranelate. | Increased BV/TV, Tb.N, and Tb.Th vs. OVX control. No significant difference from strontium ranelate. | [6] |
| Strontium Ranelate (1800 mg/kg/day) | OVX Sprague-Dawley Rats | 8 weeks | Significantly higher vertebral and femoral BMD compared to all other groups (raloxifene, misoprostol, OVX control). | Not detailed in abstract. | [7] |
| Raloxifene (3 mg/kg/day) | OVX Sprague-Dawley Rats | 8 weeks | Prevented bone loss in vertebrae, but not in the femur. Vertebral BMD lower than strontium ranelate group. | Not detailed in abstract. | [7] |
BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness
Clinical Data: Postmenopausal Women with Osteoporosis
| Agent (Dosage) | Patient Population | Duration | Change in Bone Turnover Markers | Change in Bone Microstructure | Reference |
| Strontium Ranelate (2 g/day ) | Postmenopausal women with osteoporosis | 6 months | Small, significant reductions in PINP (-19%) and β-CTX (-11%). | Mineralization Surfaces (% of bone surface): Trabecular: 5.25 ± 1.15%; Endocortical: 9.70 ± 2.07%. Cortical porosity: 4.14 ± 0.40%. | [8] |
| Teriparatide (20 µ g/day ) | Postmenopausal women with osteoporosis | 6 months | Significant increases in PINP (+57%) and resorption markers. | Mineralization Surfaces (% of bone surface): Trabecular: 7.73 ± 1.48%; Endocortical: 17.22 ± 3.06%. Cortical porosity: 5.40 ± 0.41%. | [8] |
| Strontium Ranelate (2 g/day ) | Postmenopausal women with osteoporosis | 12 months | No significant changes in remodeling markers. | Increased mean cortical thickness (+5.3%), cortical area (+4.9%), and trabecular density (+2.1%). | [9] |
| Alendronate (70 mg/week) | Postmenopausal women with osteoporosis | 12 months | Suppression of remodeling markers. | No significant changes in cortical thickness, cortical area, or trabecular density. | [9] |
PINP: Procollagen type I N-terminal propeptide (marker of bone formation); β-CTX: C-terminal telopeptide of type I collagen (marker of bone resorption)
Bioavailability of this compound
A clinical study on the safety and pharmacokinetics of orally administered strontium L-lactate in healthy adults provided the following data:
| Dose of Strontium (from Sr-L-lactate) | Mean Serum Cmax (mg Sr/dL) | Time to Cmax (hours) | Estimated Oral Bioavailability |
| 170 mg | 2.6 ± 0.6 | ~3.1 | 27% - 34% |
| 340 mg | 6.4 ± 1.8 | ~3.2 | 27% - 34% |
| 680 mg | 9.3 ± 2.1 | ~2.8 | 27% - 34% |
The study concluded that the strontium ion in strontium L-lactate is readily bioavailable after oral administration, with high solubility in water and intestinal fluid.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
Ovariectomized (OVX) Rat Model of Osteoporosis
This is a standard preclinical model to simulate postmenopausal osteoporosis.
Key Steps:
-
Animal Selection: Sexually mature female rats (e.g., Sprague-Dawley) are commonly used.
-
Surgery: Animals undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham group undergoes a similar surgical procedure without removal of the ovaries to serve as a control.[11][12]
-
Treatment: After a recovery period, animals are randomized into treatment groups and receive the test agents (e.g., this compound), comparator drugs, or a vehicle control, typically via oral gavage for a period of several weeks.[11]
-
Analysis: At the end of the study, various endpoints are assessed:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).[6]
-
Bone Microarchitecture: Assessed by µCT to determine parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[6]
-
Biomechanical Strength: Mechanical testing of bones (e.g., femur) to determine properties like maximum load and stiffness.[6]
-
Serum Biomarkers: Blood samples are analyzed for markers of bone formation (e.g., P1NP, ALP) and resorption (e.g., CTX).[13]
-
In Vitro Osteoblast Proliferation and Differentiation Assays
These assays are used to determine the direct effects of a compound on bone-forming cells.
Key Steps:
-
Cell Culture: Primary osteoblasts (e.g., from rat calvaria) or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in appropriate media.[14][15]
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., strontium) and controls.
-
Proliferation Assay: Cell proliferation can be measured at different time points using methods like lactate dehydrogenase (LDH) activity assays or MTT assays.[16]
-
Differentiation and Mineralization Assays:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.[14]
-
Mineralization: The formation of mineralized nodules, a hallmark of mature osteoblasts, can be visualized and quantified by Alizarin Red S staining.[14]
-
Gene Expression: The expression of osteogenic marker genes (e.g., Runx2, ALP, osteocalcin) is quantified using real-time polymerase chain reaction (RT-PCR).[17]
-
Conclusion
The available evidence, primarily from studies on strontium ranelate, suggests that the strontium ion is a dual-acting agent that stimulates bone formation and inhibits bone resorption. Preclinical studies in ovariectomized rats show that strontium ranelate is effective at increasing bone mineral density and improving bone microarchitecture, with an efficacy comparable to alendronate in some parameters.[6] Clinical studies in postmenopausal women indicate that while strontium ranelate's effect on bone turnover markers is modest compared to a potent anabolic agent like teriparatide, it leads to significant improvements in bone microstructure, particularly cortical thickness, an effect not observed with alendronate.[8][9]
Pharmacokinetic data for this compound indicates good oral bioavailability, suggesting that it can effectively deliver the active strontium ion to the systemic circulation.[10] While direct comparative efficacy trials of this compound against other osteogenic agents are needed, the existing body of research on other strontium salts provides a strong rationale for its potential as an effective agent for the management of osteoporosis. The choice of a specific osteogenic agent will depend on the patient's specific clinical profile, including the severity of osteoporosis and the desired balance between anabolic and anti-resorptive effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of teriparatide and strontium ranelate on bone biopsies and biochemical markers of bone turnover in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strontium ranelate and alendronate have differing effects on distal tibia bone microstructure in women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel extraction method enhanced the osteogenic and anti-osteoporosis effect of tea extract without any hepatotoxicity in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strontium fructose 1,6-diphosphate prevents bone loss in a rat model of postmenopausal osteoporosis via the OPG/RANKL/RANK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Strontium-Releasing Implant Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Strontium-Enhanced Implant Surfaces
The pursuit of enhanced osseointegration and improved clinical outcomes for orthopedic and dental implants has led to significant advancements in surface modification technologies. Among the most promising strategies is the incorporation of strontium ions into implant coatings. Strontium, a bone-seeking element, has demonstrated a unique dual ability to stimulate bone formation while simultaneously inhibiting bone resorption. This guide provides a comparative assessment of the biocompatibility of implant surfaces designed to release strontium, with a focus on the anticipated performance of strontium lactate (B86563) coatings.
Due to a scarcity of published studies specifically investigating strontium lactate coatings, this guide leverages extensive data from closely related strontium-releasing systems, such as strontium-substituted hydroxyapatite (B223615) (Sr-HA) and other strontium-functionalized surfaces. These materials serve as a scientifically grounded proxy to evaluate the potential benefits of strontium ion elution in the peri-implant environment.
In Vitro Performance: Cellular Response to Strontium
The initial biological response to an implant is dictated by its surface properties. In vitro assays are critical for evaluating cytotoxicity, cell adhesion, proliferation, and differentiation of osteoblasts—the cells responsible for new bone formation.
Comparative Analysis of In Vitro Osteogenic Activity
Studies consistently show that the release of strontium ions enhances osteoblast function compared to traditional implant materials like pure titanium (Ti) or standard hydroxyapatite (HA) coatings.
| Parameter | Strontium-Releasing Coating (e.g., Sr-HA) | Control Group (e.g., Ti or HA) | Key Findings |
| Cell Viability (MTT Assay) | Comparable or slightly increased cell viability. | Baseline cell viability. | Strontium coatings are generally non-cytotoxic and support robust cell growth.[1][2] |
| Alkaline Phosphatase (ALP) Activity | Significantly increased ALP activity, indicating enhanced early osteogenic differentiation.[3] | Baseline ALP activity. | Strontium directly stimulates osteoblasts to enter a bone-forming state.[3] |
| Osteogenic Gene Expression (e.g., RUNX2, OCN) | Upregulation of key osteogenic markers like RUNX2, OPN, BSP, and OCN. | Baseline gene expression. | The genetic machinery for bone formation is activated more strongly on strontium-releasing surfaces. |
| Mineralized Nodule Formation | Increased formation of calcium-rich mineralized nodules. | Baseline mineralization. | Enhanced late-stage osteoblast function, leading to greater matrix mineralization. |
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay
This protocol outlines a typical method for assessing early osteogenic differentiation of osteoblast-like cells (e.g., MG-63 or primary osteoblasts) on different implant surfaces.
-
Sample Preparation : Sterilized implant material discs (e.g., this compound-Coated Ti, pure Ti, HA-coated Ti) are placed in individual wells of a 24-well culture plate.
-
Cell Seeding : Osteoblast-like cells are seeded onto the discs at a density of 1 x 10⁴ cells/cm² and cultured in osteogenic induction medium.
-
Incubation : Cells are cultured for 7 and 14 days, with the medium changed every 2-3 days.
-
Cell Lysis : After the incubation period, the cells on each disc are washed with PBS and lysed using a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Reaction : The cell lysate is mixed with a p-nitrophenyl phosphate (B84403) (pNPP) solution in an alkaline buffer. The mixture is incubated at 37°C. ALP in the lysate dephosphorylates pNPP into p-nitrophenol, which is yellow.
-
Quantification : The reaction is stopped, and the absorbance of the yellow p-nitrophenol is measured at 405 nm using a microplate reader.
-
Normalization : The ALP activity is normalized to the total protein content of the cell lysate, determined by a separate protein assay (e.g., BCA assay). Results are typically expressed as units of ALP per milligram of protein.
In Vivo Performance: Osseointegration in Animal Models
In vivo studies are essential to confirm the biocompatibility and osteoinductive properties of an implant coating within a complex biological system. Animal models, typically involving rabbits or rats, are used to assess the extent and quality of bone growth at the implant interface.
Comparative Analysis of In Vivo Osseointegration
Data from animal studies consistently demonstrates that strontium-releasing implants outperform their non-strontium counterparts in promoting bone healing and implant fixation.
| Parameter | Strontium-Functionalized Implant | Control Implant (e.g., SLActive™ or Ti) | Key Findings |
| Bone-to-Implant Contact (BIC) % | Significantly higher BIC percentage at early healing stages (2-4 weeks).[4][5] | Baseline BIC. | Strontium accelerates the apposition of new bone directly onto the implant surface.[4][5] |
| New Bone Formation (Bone Volume/Total Volume, BV/TV) % | Increased new bone volume in the peri-implant region (e.g., within 500 µm of the surface).[4] | Baseline bone formation. | Strontium promotes a greater volume of de novo bone formation around the implant.[4] |
| Biomechanical Fixation (Push-out/Torque-out Strength) | Higher force required to remove the implant, indicating stronger mechanical interlocking. | Baseline fixation strength. | The enhanced bone growth translates to superior implant stability. |
Data presented is derived from studies on strontium-functionalized Ti-Sr-O implants compared to commercially pure Titanium (Ti) and SLActive™ surfaces in rabbit models.[4]
Experimental Protocol: In Vivo Femoral Implant Model
This protocol describes a common preclinical model used to evaluate the osseointegration of coated implants.
-
Implant Preparation : Sterile, screw-shaped implants with the desired coatings (e.g., this compound-Coated, Control) are prepared.
-
Animal Model : Adult male New Zealand White rabbits are used. All procedures are conducted under approved animal care and use protocols.
-
Surgical Procedure : Under general anesthesia, a surgical site is prepared on the femoral condyle. An implant bed is created using a sequence of surgical drills.
-
Implantation : The test and control implants are inserted into the prepared sites. The surgical wound is then closed in layers.
-
Healing Period : The animals are allowed to heal for predetermined periods, typically 2, 4, or 12 weeks.
-
Sample Harvesting : After the healing period, the animals are euthanized, and the femurs containing the implants are harvested.
-
Histological Processing : The harvested bone blocks are dehydrated and embedded in a hard resin (e.g., PMMA). Undecalcified sections are cut through the center of the implant.
-
Histomorphometric Analysis : The sections are stained (e.g., with Toluidine Blue) and analyzed under a microscope. Key parameters like Bone-to-Implant Contact (BIC) and Bone Volume/Total Volume (BV/TV) in a defined region of interest around the implant are quantified using imaging software.
Mechanism of Action: Strontium's Molecular Signaling
Strontium ions released from the implant surface influence bone remodeling by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The primary mechanism involves the activation of key signaling pathways that govern cell fate and function. Strontium is known to interact with the calcium-sensing receptor (CaSR) on osteoblasts, triggering downstream cascades.
Key signaling pathways activated by strontium include:
-
Wnt/β-catenin Pathway : Strontium promotes the nuclear translocation of β-catenin, a critical step that upregulates the transcription of osteogenic genes like RUNX2. This pathway is fundamental for osteoblast differentiation and maturation.
-
MAPK/ERK Pathway : Activation of the MAPK/ERK pathway contributes to osteoblast proliferation and survival.
-
RANKL/OPG Pathway : Strontium favorably shifts the balance of the RANKL/OPG system. It decreases the expression of RANKL (which promotes osteoclast formation) and increases the expression of OPG (which inhibits it), leading to a net decrease in bone resorption.
Conclusion
The body of evidence from in vitro and in vivo studies strongly supports the use of strontium-releasing coatings to enhance the biocompatibility and osseointegration of medical implants. By stimulating osteoblast proliferation and differentiation while simultaneously down-regulating osteoclast activity, these coatings accelerate the formation of new bone at the implant interface, leading to faster and stronger fixation. While direct comparative data for this compound coatings is limited, the consistent and positive results observed across various strontium delivery platforms provide a strong rationale for their expected efficacy. Future research should focus on direct, quantitative comparisons of this compound coatings against current industry standards to fully elucidate their clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Effectiveness of strontium/silver-based titanium surface coatings in improving antibacterial and osteogenic implant characteristics: a systematic review of in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoblast response to titanium surfaces coated with strontium ranelate-loaded chitosan film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative in vivo study of strontium-functionalized and SLActive™ implant surfaces in early bone healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does strontium coated titanium implants enhance the osseointegration in animal models under osteoporotic condition? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term In Vivo Performance of Strontium-Releasing Biomaterials for Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term in vivo performance of strontium-releasing biomaterials against other common biomaterials used in bone regeneration, supported by experimental data. While the initial focus was on strontium lactate, the available long-term in vivo comparative literature is predominantly centered on strontium-doped or strontium-substituted biomaterials such as hydroxyapatite (B223615) (HA), tricalcium phosphate (B84403) (TCP), and bioactive glass (BG). Therefore, this guide will consider these as representative of strontium-releasing biomaterials, a class of materials designed to locally deliver strontium ions to promote bone healing.
Executive Summary
Strontium is a bone-seeking trace element that has been shown to have a dual effect on bone metabolism: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[1] This has led to the development of various strontium-releasing biomaterials for orthopedic and dental applications. In vivo studies have demonstrated that strontium-enriched biomaterials are safe and effective in stimulating bone formation and remodeling in animal models.[2] A meta-analysis of in vivo studies on strontium-doped calcium phosphate bone substitutes revealed a significant improvement in new bone formation and a reduction in remaining material compared to controls.[3]
Comparative Data on In Vivo Performance
The following tables summarize quantitative data from various in vivo studies comparing strontium-releasing biomaterials with other alternatives.
Table 1: New Bone Formation
| Biomaterial | Animal Model | Defect Model | Time Point | New Bone Formation (% Area/Volume) | Control/Comparison Material | New Bone Formation in Control (%) | Reference |
| Strontium-doped TCP Microspheres | Rabbit | Femoral Condyle Defect | 12 weeks | ~35% (BV/TV) | TCP Microspheres | ~25% (BV/TV) | |
| Strontium-modified Calcium Phosphate Cement (5% SMPC) | Rat | Femoral Condyle Defect | 8 weeks | ~45% (New Bone Area) | Calcium Phosphate Cement (CPC) | ~30% (New Bone Area) | [4] |
| Strontium-doped Bioactive Glass (BGSr) | Rat | Tibial Defect | 60 days | High Healing Score (6/6) | BGMg and BGMgSr | Good Healing Score (5/6) | |
| Strontium Apatite Nanoparticles | Rat | Tibial Defect | 4 weeks | Not significantly different from control | Untreated Defect | - | [5] |
Table 2: Implant Degradation and Biocompatibility
| Biomaterial | Animal Model | Defect Model | Time Point | Remaining Material (% Volume) | Biocompatibility Observations | Reference |
| Strontium-doped Calcium Phosphate | Meta-analysis | Various | Various | Significantly lower than control | Good biocompatibility reported across studies | [3] |
| Strontium-modified Calcium Phosphate Cement (SMPC) | Rat | Femoral Condyle Defect | 8 weeks | Not specified | No significant inflammatory response | [4] |
| Strontium-doped Bioactive Glass | Rat | Subcutaneous Implantation | 30 days | Not specified | Induced a slightly higher number of M1 macrophages compared to control, but overall biocompatible. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Bone Defect Model for Strontium-Modified Calcium Phosphate Cement
-
Animal Model: Sprague-Dawley rats.
-
Defect Creation: A critical-sized cylindrical defect (2.5 mm diameter, 4 mm depth) is created in the femoral condyle of the rats.
-
Implantation: The defect is filled with either the experimental strontium-modified calcium phosphate cement (SMPC) or the control calcium phosphate cement (CPC).
-
Time Points: Animals are euthanized at various time points (e.g., 4 and 8 weeks) for analysis.
-
Analysis:
-
Micro-CT Analysis: To quantify new bone volume and trabecular microarchitecture within the defect site.
-
Histological Analysis: Femurs are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize new bone formation, cellular infiltration, and material degradation.
-
Immunohistochemistry: To detect the expression of osteogenic markers such as osteocalcin (B1147995) (OCN) and collagen type I (COL-I).[4]
-
Subcutaneous Implantation Model for Biocompatibility of Strontium-Doped Bioactive Glass
-
Animal Model: Sprague-Dawley rats.
-
Implantation: Pellets of the experimental strontium-doped bioactive glass and control bioactive glass are implanted into subcutaneous pockets on the dorsum of the rats.
-
Time Points: Implants and surrounding tissues are retrieved at different time points (e.g., 10 and 30 days).
-
Analysis:
-
Histological Analysis: Tissues are fixed, embedded, and sectioned. H&E staining is used to assess the inflammatory response, including the presence of inflammatory cells (e.g., macrophages, lymphocytes) and the formation of a fibrous capsule around the implant.
-
Immunohistochemistry: Staining for specific macrophage markers (e.g., CD68 for pan-macrophages, iNOS for M1 macrophages, and CD163 for M2 macrophages) is performed to characterize the immune response to the biomaterials.[6]
-
Signaling Pathways and Mechanisms of Action
Strontium ions released from biomaterials influence bone regeneration through multiple signaling pathways. The primary mechanism involves the activation of the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts.
Caption: Strontium signaling in bone cells.
In Osteoblasts, Strontium:
-
Activates the CaSR, leading to downstream activation of PLC, an increase in intracellular calcium, and activation of the MAPK/ERK and Wnt/β-catenin signaling pathways.
-
Upregulates the expression of key osteogenic transcription factors like RUNX2, promoting osteoblast proliferation and differentiation.[7]
-
Increases the production of osteoprotegerin (OPG), a decoy receptor for RANKL, which indirectly inhibits osteoclast formation.[1]
In Osteoclasts, Strontium:
-
Activates the CaSR, which can trigger apoptosis (programmed cell death) of mature osteoclasts.
-
Indirectly inhibits osteoclast differentiation and activity by increasing the OPG/RANKL ratio.[1]
Conclusion
The available in vivo evidence strongly suggests that strontium-releasing biomaterials are a promising class of materials for bone regeneration. They have been shown to enhance new bone formation compared to their non-strontium-containing counterparts. The dual action of strontium, promoting bone formation while inhibiting resorption, makes it an attractive therapeutic agent for local delivery in bone defects.
However, it is crucial to note the following:
-
Lack of Specific this compound Data: There is a notable absence of recent, long-term, comparative in vivo studies specifically investigating this compound. The data presented here is largely based on other forms of strontium delivery, such as strontium-doped calcium phosphates and bioactive glasses.
-
Dose-Dependency: The effects of strontium are dose-dependent, and high concentrations can potentially impair mineralization.[8] Therefore, the release kinetics of strontium from the biomaterial is a critical design parameter.
-
Need for Further Research: More head-to-head, long-term in vivo studies are needed to directly compare the efficacy of different strontium salts (including this compound) and various strontium-releasing biomaterials against the current gold standards in clinically relevant large animal models.
For researchers and drug development professionals, the development of strontium-releasing biomaterials with optimized release profiles represents a significant opportunity to improve clinical outcomes in bone regeneration. Future work should focus on elucidating the optimal form and concentration of strontium for local delivery and conducting rigorous long-term preclinical and clinical trials.
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of the Effects of B-Doped Strontium Apatite Nanoparticles Produced by Hydrothermal Method on Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Analysis of the Immune Response to Strontium- and Copper-doped Bioglass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Strontium Lactate and Bone Health: A Comparative Guide to its Effects on Bone Marker Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the statistical validation of strontium's effect on bone marker expression, with a focus on strontium-based compounds. While the specific request was for strontium lactate (B86563), the available body of scientific literature provides more extensive data on strontium ranelate. Therefore, this guide will use strontium ranelate as a well-documented example to compare against other alternatives, providing a framework for understanding the potential effects of strontium lactate.
The dual-action mechanism of strontium, which involves both the stimulation of bone formation and the inhibition of bone resorption, has been a subject of significant research.[1][2][3] This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to obtain this data, and visualize the complex biological pathways and experimental workflows involved.
Comparative Analysis of Bone Marker Expression
The following table summarizes the quantitative effects of strontium ranelate compared to a leading alternative, alendronate, on key bone turnover markers. These markers are crucial indicators of bone metabolism, with Alkaline Phosphatase (ALP) and Osteocalcin (OCN) being markers for bone formation, and the RANKL/OPG ratio serving as a key indicator of bone resorption activity.
| Treatment Group | Bone Marker | Change from Baseline | Study Population | Reference |
| Strontium Ranelate | Cortical Thickness (CTh) | +5.3% | Postmenopausal women with osteoporosis | [4] |
| Trabecular Density | +2.1% | Postmenopausal women with osteoporosis | [4] | |
| Bone-Specific Alkaline Phosphatase (BSAP) | No significant change | Postmenopausal women with osteoporosis | [4] | |
| C-terminal telopeptide of type I collagen (CTX) | No significant change | Postmenopausal women with osteoporosis | [4] | |
| Osteocalcin (OCN) | +19% (in wild-type mice) | Mouse model of Osteogenesis Imperfecta | [5] | |
| N-terminal telopeptide of type I collagen (NTx) | -18% (in oim/oim mice) | Mouse model of Osteogenesis Imperfecta | [5] | |
| Alendronate | Cortical Thickness (CTh) | No significant change | Postmenopausal women with osteoporosis | [4] |
| Trabecular Density | No significant change | Postmenopausal women with osteoporosis | [4] | |
| Bone-Specific Alkaline Phosphatase (BSAP) | Suppression observed | Postmenopausal women with osteoporosis | [4] | |
| C-terminal telopeptide of type I collagen (CTX) | Suppression observed | Postmenopausal women with osteoporosis | [4] | |
| Osteocalcin (OCN) | Significant decrease | Mouse model of Osteogenesis Imperfecta | [5] | |
| N-terminal telopeptide of type I collagen (NTx) | Significant decrease | Mouse model of Osteogenesis Imperfecta | [5] |
Note: The data presented is primarily from studies on strontium ranelate due to the limited availability of direct comparative studies on this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of bone marker expression.
1. In Vitro Osteoblast Differentiation and Bone Marker Analysis
-
Cell Culture: Primary murine osteoblasts are isolated from the calvaria of neonatal mice. Cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. For osteogenic differentiation, the medium is further supplemented with ascorbic acid and β-glycerophosphate.[2]
-
Treatment: Cells are treated with various concentrations of strontium ranelate (e.g., 0.1 mM, 1 mM, 2 mM) or a vehicle control.[6]
-
Alkaline Phosphatase (ALP) Activity Assay: After a specified treatment period (e.g., 72 hours), cells are lysed. The cell lysate is then incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The rate of p-nitrophenol production, measured by absorbance at 405 nm, is proportional to the ALP activity.[6]
-
Osteocalcin (OCN) Measurement: OCN secreted into the culture medium is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[7]
-
Gene Expression Analysis of RANKL and OPG (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from cultured osteoblasts using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using specific primers for RANKL, OPG, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[6]
-
2. In Vivo Animal Studies
-
Animal Model: Ovariectomized (OVX) rats are commonly used as a model for postmenopausal osteoporosis.[8]
-
Treatment: Animals are orally administered with strontium ranelate, alendronate, or a vehicle control for a specified duration (e.g., 12 weeks).[8]
-
Serum Bone Turnover Marker Analysis: Blood samples are collected at baseline and at the end of the treatment period. Serum levels of bone formation markers (e.g., P1NP, osteocalcin) and bone resorption markers (e.g., CTX) are measured using specific immunoassays.[5]
-
Bone Histomorphometry: After sacrifice, femurs are collected, and undecalcified bone sections are prepared. Histomorphometric analysis is performed to evaluate parameters such as bone volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[8]
Visualizing the Mechanisms and Workflows
Signaling Pathways Influenced by Strontium
Strontium exerts its effects on bone cells by modulating several key signaling pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Strontium's dual action on bone metabolism.
Experimental Workflow for Assessing Bone Marker Expression
The following diagram outlines a typical workflow for an in vitro study evaluating the effect of a compound on bone marker expression.
Caption: In vitro workflow for bone marker assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate and alendronate have differing effects on distal tibia bone microstructure in women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparable Effects of Strontium Ranelate and Alendronate Treatment on Fracture Reduction in a Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium ranelate promotes osteoblastic differentiation and mineralization of murine bone marrow stromal cells: involvement of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparable effects of alendronate and strontium ranelate on femur in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Strontium Lactate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of strontium lactate (B86563), aligning with general laboratory safety and environmental regulations. Adherence to these guidelines helps maintain a safe working environment and ensures compliance with hazardous waste regulations.
Waste Characterization and Regulatory Overview
Before disposal, it is imperative to characterize the waste stream containing strontium lactate. While this compound itself is not always classified as a hazardous material, the final determination depends on the characteristics of the waste, such as its ignitability, corrosivity, reactivity, and toxicity.[1] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, from generation to disposal, often referred to as a "cradle-to-grave" system.[2][3] However, state and local regulations may be more stringent, so it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2][4]
General Laboratory Waste Disposal Guidelines
The following table summarizes the general criteria for different laboratory waste disposal methods. It is the responsibility of the waste generator to properly characterize their waste materials according to applicable regulations.[5]
| Disposal Method | Permissible Waste Characteristics | Prohibited Waste Characteristics |
| Sanitary Sewer (Drain) | - Low toxicity- High water solubility- Moderate pH (typically between 5.5 and 10.5)- Readily biodegradable by wastewater treatment processes- Small quantities of dilute aqueous solutions[6][7] | - Hazardous wastes[8]- Acutely toxic chemicals- Flammable, corrosive, reactive, or toxic materials- Insoluble compounds- Large quantities or concentrated solutions[7] |
| Regular Trash | - Non-hazardous solid waste- Empty, triple-rinsed containers that held non-acute hazardous materials[8]- Labels defaced[8] | - Hazardous materials- Unidentified chemicals- Sharps- Biologically active materials- Radioactive materials |
| Hazardous Waste Collection | - Wastes classified as hazardous due to ignitability, corrosivity, reactivity, or toxicity[1]- Listed hazardous wastes- Spilled chemicals and contaminated cleanup materials[8]- Rinseate from triple-rinsing acute hazardous waste containers[8] | - Should be used for all chemical waste unless explicitly determined to be non-hazardous by EHS. |
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the steps for the safe disposal of waste containing this compound.
Step 1: Waste Determination
-
Consult the Safety Data Sheet (SDS): Review the SDS for this compound and any other chemicals in the waste mixture. While some SDS for this compound may not provide specific disposal information, they offer critical hazard data.[9]
-
Characterize the Waste: Determine if your this compound waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[1] Consider all components of the waste stream. For example, if the this compound is in a flammable solvent, the entire mixture is considered hazardous waste.
-
Consult Institutional EHS: Contact your institution's EHS department for a final determination on whether your specific waste stream is considered hazardous.
Step 2: Waste Segregation and Collection
-
Segregate Waste: Do not mix hazardous waste with non-hazardous waste.[4] Keep different types of hazardous waste separate to prevent chemical reactions.
-
Use Appropriate Containers: Collect the waste in a container that is compatible with all components of the waste. Plastic containers are often preferred.[1] The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[7]
-
Leave Headspace: Do not fill the container to the brim. Leave at least one inch of headspace to allow for expansion.[7]
Step 3: Labeling and Storage
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical names of all contents (including "this compound"), and the approximate concentrations.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][7] The SAA must be inspected weekly for leaks.[7]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7][8]
Step 4: Arranging for Disposal
-
Contact EHS for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (often up to 12 months for partially filled containers, but this can vary), contact your institution's EHS department to arrange for pickup and disposal.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: Preparation of a 1 Molar this compound Aqueous Solution
This protocol provides a common laboratory procedure where this compound waste would be generated.
Materials:
-
This compound powder (C₆H₁₀O₆Sr)
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
-
Weighing boat
-
Spatula
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration of the solution. For a 1 M solution in 100 mL, you would need 26.58 g of this compound (molar mass = 265.76 g/mol ).
-
Weighing: Place a weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass of this compound powder.
-
Dissolving: Add approximately 50 mL of deionized water to the 100 mL volumetric flask. Transfer the weighed this compound powder into the flask.
-
Mixing: Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solution until all the this compound has dissolved.
-
Final Volume: Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Waste Generation: The weighing boat, any disposable equipment used, and any excess solution will constitute the waste stream that requires proper disposal as outlined above. Rinseate from cleaning the reusable glassware should also be collected if the solution is determined to be hazardous.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. youtube.com [youtube.com]
- 3. dnr.mo.gov [dnr.mo.gov]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. fishersci.com [fishersci.com]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. guidechem.com [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
